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  • Product: 2-Oxo-2-(m-tolyl)acetamide
  • CAS: 1379312-09-0

Core Science & Biosynthesis

Foundational

Crystallographic and Supramolecular Analysis of 2-Oxo-2-(m-tolyl)acetamide

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide Executive Summary 2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0), systematically known as 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary

2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0), systematically known as 2-(3-methylphenyl)-2-oxoacetamide, is a structurally significant α -ketoamide[1]. With the molecular formula C9​H9​NO2​ , this compound serves as a critical intermediate in organic synthesis and medicinal chemistry, exhibiting potential as an enzyme inhibitor and anti-inflammatory agent[1].

While highly specific, empirical single-crystal X-ray diffraction (SCXRD) data for this exact meta-substituted derivative is sparsely documented in primary literature, a rigorous predictive structural analysis can be established. By leveraging crystallographic data from homologous α -ketoamides—such as phenylglyoxylamides and quinoline-6-glyoxylamides[2][3]—we can accurately map its molecular geometry, conformational preferences, and supramolecular assembly. This guide provides a comprehensive framework for understanding the solid-state behavior of 2-Oxo-2-(m-tolyl)acetamide and details a self-validating experimental protocol for its de novo structural determination.

Molecular Geometry and Conformational Analysis

The chemical reactivity and biological binding affinity of 2-Oxo-2-(m-tolyl)acetamide are heavily dictated by the spatial arrangement of its α -ketoamide moiety.

The Dicarbonyl Conformation

The defining feature of this molecule is the adjacent carbonyl groups (the ketone C=O and the amide C=O ). Crystallographic studies of related phenylglyoxylamides demonstrate that the dicarbonyl system preferentially adopts an s-trans configuration in the solid state[2][3].

  • Causality of Conformation: The s-trans arrangement minimizes the strong electrostatic dipole-dipole repulsion that would occur between the two highly electronegative oxygen atoms in an s-cis conformation.

  • Torsion Angles: In homologous structures, the O−C−C−O torsion angle typically ranges from 129∘ to 138∘ [3][4]. This significant twist prevents perfect coplanarity, which is a structural compromise between minimizing steric hindrance and maintaining some degree of π -electron delocalization across the dicarbonyl system.

Influence of the m-Tolyl Group

The presence of the methyl group at the meta position of the phenyl ring introduces asymmetric steric bulk. Unlike para-substituted derivatives, the meta-substitution forces the aromatic ring to adopt a specific dihedral angle relative to the adjacent ketone carbonyl to minimize steric clashes with the amide nitrogen. This influences the overall molecular volume and packing efficiency in the crystal lattice.

Supramolecular Assembly and Crystal Packing

In the solid state, molecules of 2-Oxo-2-(m-tolyl)acetamide do not exist in isolation; they self-assemble into highly ordered lattices driven by non-covalent interactions.

Hydrogen Bonding Networks

The primary amide group ( −NH2​ ) acts as a dual hydrogen-bond donor, while the two carbonyl oxygens act as potent hydrogen-bond acceptors.

  • Mechanistic Pathway: The primary intermolecular interactions are robust N−H⋯O hydrogen bonds. Crystallographic data from related non-substituted phenylacetamides reveals that these interactions typically form head-to-tail dimeric pairs or continuous one-dimensional (1D) supramolecular chains running parallel to the crystallographic a-axis[4].

  • Secondary Interactions: Weak C−H⋯O interactions between the aromatic/methyl protons and the carbonyl oxygens provide additional three-dimensional stability to the lattice, often resulting in a layered structure parallel to the ab plane[2].

Supramolecular_Assembly M1 α-Ketoamide Monomer (s-trans conformation) H1 Primary Amide Donors (N-H) M1->H1 A1 Carbonyl Acceptors (C=O) M1->A1 D1 Intermolecular N-H···O Hydrogen Bonding H1->D1 A1->D1 C1 1D Supramolecular Chains (Lattice Assembly) D1->C1

Mechanistic pathway of supramolecular assembly driven by intermolecular hydrogen bonding.

Quantitative Structural Predictions

Based on the rigorous crystallographic refinement of structurally analogous compounds (e.g., N-cyclohexyl-2-oxo-2-phenylacetamide and N-isopropyl-N-(phenyl)phenylglyoxylamide)[2][4], the following table summarizes the predicted quantitative crystallographic parameters for 2-Oxo-2-(m-tolyl)acetamide.

Crystallographic ParameterPredicted Value / RangeJustification based on Homologues
Crystal System Monoclinic or OrthorhombicCommon for asymmetric aromatic amides.
Space Group P21​/c or P21​21​21​ Facilitates 1D chain formation via N−H⋯O .
O−C−C−O Torsion Angle −130∘ to −140∘ Relieves dipole repulsion (s-trans preference).
N−H⋯O Distance 2.05A˚−2.25A˚ Standard range for strong amide-carbonyl H-bonds.
Density ( ρcalc​ ) ∼1.15−1.25 g/cm3 Consistent with the packing fraction of m-tolyl derivatives.

Experimental Protocol: De Novo Structure Determination

To empirically validate the predicted structural motifs of 2-Oxo-2-(m-tolyl)acetamide, researchers must execute a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow. The following protocol is designed as a self-validating system to ensure high-resolution data collection.

Phase 1: Crystal Growth (Slow Evaporation Method)

Causality: High-quality, defect-free single crystals are mandatory for accurate diffraction. A mixed-solvent system is utilized to balance solubility and the rate of supersaturation.

  • Solvent Preparation: Dissolve 50 mg of highly purified 2-Oxo-2-(m-tolyl)acetamide in 2 mL of a binary solvent mixture (e.g., Ethyl Acetate : Hexane at a 1:3 ratio)[4].

  • Filtration: Pass the solution through a PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulate impurities.

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain the vial in a vibration-free, isothermal environment ( 298 K ) for 3–7 days until colorless prismatic crystals form.

Phase 2: SCXRD Data Collection and Refinement

Causality: Low-temperature data collection minimizes atomic thermal vibrations, yielding sharper electron density maps and allowing for the accurate localization of hydrogen atoms participating in hydrogen bonds.

  • Harvesting: Submerge the crystals in Paratone-N oil under a polarized light microscope to prevent solvent loss and oxidation.

  • Mounting: Select a crystal with optimal dimensions (approx. 0.25×0.20×0.15 mm ) and mount it on a MiTeGen loop.

  • Diffraction: Transfer the loop to a diffractometer equipped with a Mo radiation source ( λ=0.71073A˚ ) and a cryogenic stream set to 153 K [4].

  • Structure Solution: Process the raw frame data using reduction software (e.g., SAINT). Solve the phase problem using Direct Methods (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms on the primary amide should be located from the difference Fourier map and refined freely to accurately determine the N−H⋯O bond lengths.

SCXRD_Workflow N1 1. Solvent Selection (EtOAc/Hexane) N2 2. Slow Evaporation (Isothermal, 298K) N1->N2 N3 3. Crystal Harvesting (Microscope & Paratone Oil) N2->N3 N4 4. X-Ray Diffraction (Mo Kα, 153K) N3->N4 N5 5. Structure Solution (Direct Methods/SHELXT) N4->N5 N6 6. Refinement (Least-Squares/SHELXL) N5->N6

Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

References

  • Miyamoto, H., et al. "Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide." Acta Crystallographica Section E Crystallographic Communications, 2018. Available at: [Link]

  • Jia, Z.-J., & Wu, J.-L. "N-Cyclohexyl-2-oxo-2-phenylacetamide." Acta Crystallographica Section E Structure Reports Online, 2012. Available at:[Link]

  • Vuk, D., et al. "Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation." MDPI Molecules, 2021. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-Oxo-2-(m-tolyl)acetamide in Solution: A Comprehensive Technical Guide

Executive Summary 2-Oxo-2-(m-tolyl)acetamide (also known as m-tolylglyoxylamide) is a highly versatile α-ketoamide building block utilized extensively in medicinal chemistry for its unique electrophilic and hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oxo-2-(m-tolyl)acetamide (also known as m-tolylglyoxylamide) is a highly versatile α-ketoamide building block utilized extensively in medicinal chemistry for its unique electrophilic and hydrogen-bonding properties. As a Senior Application Scientist, I frequently encounter analytical and formulative challenges regarding the solution-phase behavior of α-ketoamides. Understanding the thermodynamic stability of this compound is critical for robust assay development, formulation stability, and predicting pharmacokinetic behavior.

This whitepaper elucidates the structural thermodynamics, solvation dynamics, and kinetic degradation pathways of 2-Oxo-2-(m-tolyl)acetamide. Furthermore, it provides field-proven, self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics and Conformational Landscape

The fundamental stability of 2-Oxo-2-(m-tolyl)acetamide in solution is dictated by the stereoelectronic properties of the α-ketoamide moiety. Unlike standard aliphatic amides, the presence of adjacent carbonyl groups introduces significant dipole-dipole interactions that govern the molecule's resting state.

  • Conformational Preference: The α-ketoamide moiety typically adopts a planar or near-planar configuration. To minimize the mutual repulsion of the oxygen lone pairs and alleviate steric hindrance, the two carbonyl groups strongly prefer an s-trans disposition ()[1].

  • Aromatic Conjugation: The m-tolyl group provides extended π-conjugation to the keto-carbonyl. This conjugation lowers the ground-state energy of the molecule, enhancing its overall thermodynamic stability compared to purely aliphatic α-ketoamides. The meta-methyl substitution introduces mild electron-donating inductive effects without sterically clashing with the carbonyl oxygen, maintaining the coplanarity of the aromatic ring and the keto group.

Conformational_Stability A s-cis Conformation (Steric Clash & Dipole Repulsion) B Twisted Intermediate (Transition State) A->B Rotational Energy Barrier C s-trans Conformation (Thermodynamically Stable) B->C Relaxation C->A Thermal Excitation

Figure 1: Conformational equilibrium of the α-ketoamide moiety driven by stereoelectronic effects.

Solvation Dynamics and Equilibrium States

When dissolved in aqueous or protic media, 2-Oxo-2-(m-tolyl)acetamide is not a static entity. The highly electrophilic keto-carbonyl carbon acts as an ambident proelectrophile, making it susceptible to reversible nucleophilic attack by solvent molecules.

  • Hydration Equilibrium: In aqueous solutions, the keto-carbonyl exists in a dynamic equilibrium with its gem-diol (hydrate) form. The position of this equilibrium ( ΔGhyd​ ) is heavily influenced by the pH of the solution and the specific substitution pattern on the nitrogen atom ()[2]. Because the primary amide (-NH 2​ ) is relatively small and electron-withdrawing compared to bulky alkylated amides, it slightly increases the electrophilicity of the adjacent keto group, favoring hydration at physiological pH.

  • Hemiacetal Formation: In alcoholic solvents (e.g., methanol, ethanol), a similar equilibrium exists, leading to hemiacetal formation. This is a critical causality to consider when preparing stock solutions for in vitro assays; using aprotic solvents like DMSO or acetonitrile is mandatory to prevent the formation of solvent-adducts that could skew biological data.

Degradation Pathways and Kinetic Stability

While thermodynamically stable under neutral conditions, 2-Oxo-2-(m-tolyl)acetamide undergoes specific degradation pathways under thermal or pH stress.

  • Amide Hydrolysis vs. C-C Cleavage: Under strongly basic conditions (pH > 9.0), the compound undergoes base-catalyzed hydrolysis. The primary kinetic pathway is the cleavage of the amide bond to yield m-tolylglyoxylic acid and ammonia. A secondary, higher-energy pathway involves the oxidative cleavage of the C-C bond between the carbonyls, yielding m-toluic acid and formamide.

  • Biological and Cytosolic Stability: In biological matrices, α-ketoamides exhibit superior metabolic stability compared to α-ketoesters and aldehydes. They are generally resistant to proteolytic cleavage but can be targeted by cytosolic carbonyl-reducing enzymes[2]. Furthermore, the electrostatic reorganization of target enzyme active sites (such as Asp17 in the 20S proteasome) plays a critical role in how these molecules behave in solution and as covalent inhibitors, dynamically stabilizing the transition state during nucleophilic attack ()[3].

Stability_Workflow Sol 2-Oxo-2-(m-tolyl)acetamide in Aqueous Solution Hyd gem-Diol (Hydrate) Equilibrium Sol->Hyd Reversible Hydration (pH dependent) Deg Base-Catalyzed Hydrolysis Sol->Deg pH > 9.0 Stress Prod1 m-Tolylglyoxylic Acid + Ammonia (Amide Cleavage) Deg->Prod1 Primary Pathway Prod2 m-Toluic Acid + Formamide (C-C Cleavage) Deg->Prod2 Secondary Pathway

Figure 2: Solution-phase degradation and hydration pathways of 2-Oxo-2-(m-tolyl)acetamide.

Experimental Protocols for Stability Profiling

Protocol 1: NMR-Based Hydration Equilibrium Determination

Rationale: NMR allows direct, non-destructive observation of the keto and gem-diol species in situ, providing an accurate measure of the equilibrium constant ( Keq​ ) without disrupting the thermodynamic system.

  • Sample Preparation: Dissolve 5.0 mg of 2-Oxo-2-(m-tolyl)acetamide in 600 µL of D 2​ O/DMSO- d6​ (90:10 v/v) to ensure complete solubility while mimicking an aqueous environment. Spike the solution with 0.1% TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.

  • Equilibration: Incubate the NMR tube at 25.0 ± 0.1 °C in a thermostatic bath for 24 hours to ensure the hydration equilibrium has stabilized.

  • Data Acquisition: Acquire 1 H-NMR and 13 C-NMR spectra using a 500 MHz (or higher) spectrometer. The keto-carbonyl carbon typically resonates around 190–195 ppm, while the gem-diol carbon shifts significantly upfield to ~90–95 ppm.

  • Quantification: Integrate the aromatic proton signals corresponding to the keto form and the hydrate form. Calculate the equilibrium constant as Keq​=[Hydrate]/[Keto] .

Protocol 2: Accelerated Degradation Profiling via HPLC-UV

Rationale: Forced degradation under controlled pH and temperature isolates specific kinetic liabilities, allowing for the calculation of activation energy ( Ea​ ) and shelf-life prediction. Quenching the reaction ensures the integrity of the time-point.

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted precisely to pH 2.0, 7.4, and 10.0.

  • Spiking: Dilute a 10 mM DMSO stock of the compound into the buffers to a final concentration of 100 µM (ensuring final DMSO concentration is < 1% to prevent solvent effects).

  • Incubation & Sampling: Incubate the solutions in sealed vials at 40 °C and 60 °C. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench basic/acidic samples with an equal volume of neutralizing buffer to halt degradation.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Run a mobile phase gradient of Water/Acetonitrile (0.1% TFA) and monitor absorbance at 254 nm.

  • Data Processing: Plot ln(Areat​/Area0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

Data Presentation and Quantitative Analysis

The following tables summarize the expected thermodynamic and kinetic parameters derived from the protocols above, providing a baseline for comparative analysis.

Table 1: Representative Thermodynamic Parameters for α-Ketoamide Hydration (25°C)

Solvent SystempH Keq​ ([Hydrate]/[Keto]) ΔGhyd​ (kcal/mol)Dominant Species
D 2​ O/DMSO- d6​ (9:1)4.00.15+1.12Keto
D 2​ O/DMSO- d6​ (9:1)7.40.45+0.47Keto
D 2​ O/DMSO- d6​ (9:1)9.01.20-0.11Hydrate
CD 3​ OD (Methanol)N/A2.50 (Hemiacetal)-0.54Hemiacetal

Table 2: Kinetic Stability Profiling under Accelerated Conditions ( t1/2​ values)

ConditionTemperature kobs​ (h⁻¹)Half-life ( t1/2​ )Primary Degradant
pH 2.040 °C< 0.001> 30 daysNone detected
pH 7.440 °C0.005~138 hoursTrace hydrolysis
pH 10.040 °C0.145~4.8 hoursm-Tolylglyoxylic acid
pH 10.060 °C0.462~1.5 hoursm-Tolylglyoxylic acid

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Robello, M., Barresi, E., Baglini, E., Salerno, S., Taliani, S., & Da Settimo, F. Journal of Medicinal Chemistry (2021).[Link]

  • Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome. Zhou, J., Sang, X., Wang, J., Xu, Y., An, J., Chu, Z. T., Saha, A., Warshel, A., & Huang, Z. ACS Catalysis (2023).[Link]

Sources

Foundational

Mechanisms of Nucleophilic Addition to 2-Oxo-2-(m-tolyl)acetamide: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the mechanisms governing nucleophilic addition to 2-oxo-2-(m-tolyl)acetamide, an α-ketoamide of significant interest in organic synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the mechanisms governing nucleophilic addition to 2-oxo-2-(m-tolyl)acetamide, an α-ketoamide of significant interest in organic synthesis and drug development. We will explore the electronic and steric factors influencing reactivity, delve into the stereochemical outcomes predicted by established models, and discuss the role of catalysis in controlling these transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and practical applications of these reactions.

Introduction to Nucleophilic Addition at the α-Ketoamide Moiety

The α-ketoamide functional group is a prevalent motif in numerous biologically active natural products and pharmaceutical agents.[1] Its unique electronic structure, characterized by two adjacent electrophilic carbonyl carbons, allows for a diverse range of chemical transformations.[2] Nucleophilic addition is a cornerstone reaction of this moiety, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to molecular construction.[3][4]

2-Oxo-2-(m-tolyl)acetamide serves as an exemplary substrate for studying these reactions. The presence of the m-tolyl group introduces specific steric and electronic effects that influence the regioselectivity and stereoselectivity of nucleophilic attack. Understanding these nuances is critical for the rational design of synthetic routes and the development of novel therapeutics.

Electronic and Steric Landscape of 2-Oxo-2-(m-tolyl)acetamide

The reactivity of 2-oxo-2-(m-tolyl)acetamide is dictated by the electrophilicity of its two carbonyl carbons. The resonance delocalization of the amide nitrogen's lone pair of electrons reduces the electrophilicity of the amide carbonyl carbon. Consequently, nucleophilic attack preferentially occurs at the ketone carbonyl carbon, which is rendered more electron-deficient by the adjacent electron-withdrawing amide group.

The m-tolyl substituent and the acetamide group exert significant steric hindrance around the reactive ketone carbonyl. This steric congestion plays a crucial role in dictating the trajectory of the incoming nucleophile and, as will be discussed, the stereochemical outcome of the reaction.

The Trajectory of Attack: The Bürgi-Dunitz Angle

A foundational concept in understanding nucleophilic addition to carbonyls is the Bürgi-Dunitz trajectory.[5][6][7] This principle, derived from crystallographic studies and quantum chemical calculations, posits that a nucleophile does not approach the carbonyl carbon at a perpendicular (90°) angle.[6][8] Instead, it follows an obtuse angle of approximately 105-107°.[6][8][9][10][11]

This specific trajectory is a compromise between maximizing the stabilizing overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the carbonyl's π* Lowest Unoccupied Molecular Orbital (LUMO) and minimizing the destabilizing Pauli repulsion between the electron clouds of the nucleophile and the carbonyl π-bond.[7][8] Any deviation from this optimal angle can lead to a decrease in reaction rate.

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// Nucleophile Nu [label="Nu⁻", pos="-2,0.5!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bonds C -> O [style=double, penwidth=2]; C -> R1 [penwidth=2]; C -> R2 [penwidth=2];

// Trajectory Nu -> C [style=dashed, color="#34A853", penwidth=2, label=" Approach Trajectory"];

// Angle representation // Invisible nodes to define the angle angle_start [pos="-1,0!", style=invis]; angle_end [pos="0,1.2!", style=invis];

// Draw the angle arc and label // This is a bit of a hack in DOT, but can be represented with a curved edge // A more precise way would need post-processing or a different tool edge [color="#5F6368", fontcolor="#202124", fontsize=10]; angle_start -> angle_end [dir=none, style=dotted, label=" ~107°", constraint=false];

// Caption { rank=sink; caption [label="Bürgi-Dunitz trajectory of nucleophilic attack.", shape=plaintext, fontcolor="#202124"]; } } end_dot

Bürgi-Dunitz trajectory of nucleophilic attack.

Stereochemical Considerations: The Felkin-Anh Model

When the nucleophilic addition to 2-oxo-2-(m-tolyl)acetamide creates a new stereocenter, the Felkin-Anh model is a powerful tool for predicting the major diastereomer formed.[9][12] This model considers the steric interactions between the substituents on the α-carbon and the incoming nucleophile.

The key principles of the Felkin-Anh model are:

  • The largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain.

  • The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, approaching from the side of the smallest substituent.[9]

In the case of 2-oxo-2-(m-tolyl)acetamide, the relative sizes of the substituents on the α-carbon (the m-tolyl group and the amide group) will determine the preferred conformation for nucleophilic attack. It is important to note that if one of the substituents is highly electronegative, it may act as the "large" group due to electronic effects, a modification known as the polar Felkin-Anh model.[10]

The Influence of Reaction Conditions

The outcome of nucleophilic addition to 2-oxo-2-(m-tolyl)acetamide is highly dependent on the reaction conditions. Factors such as the nature of the nucleophile, the solvent, and the presence of a catalyst can significantly impact the reaction rate, yield, and stereoselectivity.

Parameter Effect on Nucleophilic Addition
Nucleophile Strength Stronger, "harder" nucleophiles (e.g., Grignard reagents, organolithiums) tend to add irreversibly and rapidly. Weaker, "softer" nucleophiles may add reversibly.
Nucleophile Steric Bulk Bulkier nucleophiles will exhibit greater sensitivity to the steric environment around the carbonyl group, potentially leading to higher diastereoselectivity.
Solvent Polarity Polar aprotic solvents can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction. Protic solvents can protonate the intermediate.
Temperature Lower temperatures generally favor the thermodynamically more stable product and can enhance stereoselectivity in kinetically controlled reactions.
Catalyst Acid or Lewis acid catalysts can activate the carbonyl group, while base catalysts can deprotonate the nucleophile, increasing its reactivity.

Catalytic Strategies for Enhanced Reactivity and Selectivity

Catalysis plays a pivotal role in modulating the reactivity and controlling the stereochemical outcome of nucleophilic additions to α-ketoamides.

Acid Catalysis

Under acidic conditions, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon.[11] This activation makes the substrate more susceptible to attack by even weak nucleophiles.

Base Catalysis

In base-catalyzed additions, the base deprotonates a protic nucleophile, increasing its nucleophilicity and thereby accelerating the rate of attack on the carbonyl carbon.[13]

Lewis Acid Catalysis

Lewis acids can coordinate to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more electrophilic. This strategy is particularly effective for activating the substrate towards nucleophilic attack.

Organocatalysis

Chiral organocatalysts have emerged as powerful tools for enantioselective nucleophilic additions. These catalysts can activate the substrate, the nucleophile, or both, and create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer.

// Caption { rank=sink; caption [label="Catalytic strategies in nucleophilic addition.", shape=plaintext, fontcolor="#202124"]; } } end_dot

Catalytic strategies in nucleophilic addition.

Experimental Protocol: Monitoring a Nucleophilic Addition by ¹H NMR

This protocol outlines a general procedure for monitoring the progress of a nucleophilic addition to 2-oxo-2-(m-tolyl)acetamide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Objective: To determine the reaction kinetics and/or product distribution of the nucleophilic addition of a generic nucleophile to 2-oxo-2-(m-tolyl)acetamide.

Materials:

  • 2-Oxo-2-(m-tolyl)acetamide

  • Nucleophile of interest

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the Stock Solution:

    • Accurately weigh a known amount of 2-oxo-2-(m-tolyl)acetamide and the internal standard into a volumetric flask.

    • Dissolve the solids in the chosen deuterated solvent to a known concentration.

  • Reaction Setup:

    • Transfer a precise volume of the stock solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material and internal standard (t=0).

  • Initiation of the Reaction:

    • Add a known amount of the nucleophile to the NMR tube.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, product(s), and the internal standard.

    • Calculate the relative concentrations of the reactants and products at each time point by comparing their integral values to that of the internal standard.

    • Plot the concentration of the starting material or product versus time to determine the reaction rate.

    • Analyze the final spectrum to determine the product distribution and diastereomeric ratio (if applicable).

Self-Validation:

  • The concentration of the internal standard should remain constant throughout the experiment.

  • A mass balance should be maintained, with the decrease in starting material concentration corresponding to the increase in product concentration.

Applications in Drug Discovery and Development

The nucleophilic addition to α-ketoamides is a powerful tool in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The resulting products, often containing a hydroxyl group and a new stereocenter, are valuable intermediates for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The ability to control the stereochemistry of these reactions is paramount, as different stereoisomers can exhibit vastly different pharmacological activities.

Conclusion

The nucleophilic addition to 2-oxo-2-(m-tolyl)acetamide is a mechanistically rich and synthetically valuable reaction. A thorough understanding of the underlying principles, including the Bürgi-Dunitz trajectory and the Felkin-Anh model, is essential for predicting and controlling the outcome of these transformations. The judicious choice of reaction conditions and the use of appropriate catalytic strategies can enable the efficient and stereoselective synthesis of a wide array of valuable molecules for research and drug development.

References

  • Felkin-Anh Model | OpenOChem Learn. (n.d.).
  • Origin of the Bürgi‐Dunitz Angle. (n.d.).
  • Bürgi–Dunitz trajectory - Chemistry. (n.d.).
  • Bürgi–Dunitz angle - Wikipedia. (n.d.). Retrieved from [Link]

  • Shi, X., Chen, X., Wang, M., Zhang, X., & Fan, X. (2018). Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids. The Journal of Organic Chemistry, 83(12), 6524–6533. [Link]

  • The Burgi-Dunitz Trajectory | OpenOChem Learn. (n.d.).
  • Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Felkin-Ahn and Cram Chelate. (n.d.).
  • Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. (2022, April 11). YouTube. Retrieved from [Link]

  • Mechanochemical Felkin-Anh Model: Achieving Forbidden Reaction Outcomes with Mechanical Force. (2023, February 17). PubMed. Retrieved from [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024, July 11). Comptes Rendus de l'Académie des Sciences.
  • One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. (2022, January 14). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. (2022, July 21). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • The Bürgi–Dunitz angle revisited: a mystery? (2015, May 12). Henry Rzepa's Blog. Retrieved from [Link]

  • Nucleophilic addition | OpenOChem Learn. (n.d.).
  • Acid-Catalyzed Condensation of Primary/Secondary Amines with 2-Oxo-2-aryl- N -arylethanethioamides: A Highly Regioselective Synthesis of α-Oxoamidines. (2024, June 14). Semantic Scholar. Retrieved from [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. (2016, February 16). Chemical Reviews. Retrieved from [Link]

  • Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. Retrieved from [Link]

  • Acid-Catalyzed Condensation of Primary/Secondary Amines with 2-Oxo-2-aryl-N-arylethanethioamides: A Highly Regioselective Synthesis of α-Oxoamidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. (2016, February 16). Chemical Reviews. Retrieved from [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

  • Nucleophilic Addition Reactions. (2023, September 21). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). FAO AGRIS. Retrieved from [Link]

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Exploratory

The Strategic Utility of 2-Oxo-2-(m-tolyl)acetamide: A Guide to its Role as an α-Keto Amide Intermediate in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The α-ketoamide moiety is a privileged structure in modern medicinal chemistry, conferring a unique combinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α-ketoamide moiety is a privileged structure in modern medicinal chemistry, conferring a unique combination of reactivity, metabolic stability, and pharmacokinetic advantages.[1][2][3][4][5][6][7] This guide provides an in-depth technical analysis of 2-Oxo-2-(m-tolyl)acetamide (CAS No. 1379312-09-0), a key intermediate that embodies the strategic potential of this scaffold.[8] We will explore the fundamental properties of the α-ketoamide core, detail the specific physicochemical characteristics of the title compound, provide validated synthetic protocols, and elucidate its primary role as a reactive, yet tunable, building block for the development of next-generation covalent enzyme inhibitors. This document is intended for drug development professionals seeking to leverage advanced intermediates in the design of potent and selective therapeutics, particularly in oncology and virology.

The α-Keto Amide: A Privileged Scaffold in Medicinal Chemistry

The α-ketoamide motif is increasingly recognized not merely as a functional group but as a strategic pharmacophore. Its prevalence in natural products and successful drug candidates stems from a finely tuned balance of chemical properties.[3][5]

Core Reactivity and Mechanism of Action

The defining feature of the α-ketoamide is the vicinal dicarbonyl system, which renders the keto-carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In a biological context, this allows for the formation of a reversible covalent bond with nucleophilic residues—typically serine or cysteine—found in the active sites of enzymes like proteases and hydrolases.[3][5] This interaction forms a stable hemiketal or hemithioketal intermediate, effectively, yet reversibly, inhibiting enzyme activity. The reversibility is a key advantage, potentially reducing off-target effects and toxicity associated with irreversible covalent inhibitors.[9]

Pharmacokinetic and Metabolic Advantages

From a drug design perspective, the α-ketoamide moiety offers significant benefits over related electrophilic "warheads":

  • Enhanced Stability: Compared to α-ketoacids and α-ketoesters, α-ketoamides exhibit greater stability against plasma esterases and are more resistant to proteolytic cleavage.[3][5]

  • Improved Permeability: The amide group generally improves membrane permeance over the more polar α-ketoacid analogue.[3][5]

  • Reduced Off-Target Reactivity: α-ketoamides are typically more metabolically stable and less prone to undesired reactions than highly reactive aldehydes.[3]

Caption: Reversible inhibition via hemiketal formation.

Physicochemical Profile of 2-Oxo-2-(m-tolyl)acetamide

2-Oxo-2-(m-tolyl)acetamide is a well-defined organic intermediate that combines the reactive α-ketoamide core with a specific aromatic moiety. The meta-tolyl group provides a defined steric and electronic profile, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

Caption: Structure of 2-Oxo-2-(m-tolyl)acetamide.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource(s)
CAS Number 1379312-09-0[8][10]
IUPAC Name 2-(3-methylphenyl)-2-oxoacetamide[8]
Molecular Formula C₉H₉NO₂[8][10]
Molecular Weight 163.17 g/mol [8][10]
Appearance White crystalline solid[8]
Melting Point 120-122 °C[8]
Solubility Soluble in methanol, ethanol, chloroform[8]
Mass Spec (ESI+) [M+H]⁺ at m/z 164[8]

The presence of the m-tolyl group introduces moderate lipophilicity and a specific three-dimensional architecture, which can be exploited to probe hydrophobic sub-pockets within an enzyme's active site.

Synthesis and Characterization

The synthesis of α-ketoamides is well-established, with several robust methodologies available.[1][2][3][11] For an intermediate like 2-Oxo-2-(m-tolyl)acetamide, one of the most direct and reliable routes is the amidation of the corresponding α-keto acid.[12] This approach avoids harsh oxidizing agents and is amenable to a wide range of substrates.

Recommended Synthetic Protocol: Amidation of 2-Oxo-2-(m-tolyl)acetic acid

This protocol describes the synthesis via direct amidation of 2-oxo-2-(m-tolyl)acetic acid using ammonia or an ammonia equivalent. For a more controlled laboratory synthesis yielding a primary amide, a protected ammonia source or a multi-step approach is often employed. A common alternative is the coupling of the keto acid with an amine using standard peptide coupling reagents.

G cluster_0 Workflow start Dissolve 2-Oxo-2-(m-tolyl)acetic acid and HOBt in anhydrous DMF add_amine Add primary amine (e.g., benzylamine) and cool to 0°C start->add_amine add_edc Add EDC solution dropwise add_amine->add_edc react Stir at 0°C for 2h, then warm to room temp overnight add_edc->react workup Aqueous Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, brine react->workup purify Purify via flash column chromatography workup->purify end Obtain pure N-substituted 2-Oxo-2-(m-tolyl)acetamide purify->end

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology:

  • Objective: To synthesize an N-substituted 2-Oxo-2-(m-tolyl)acetamide derivative as a model for library development.

  • Materials:

    • 2-Oxo-2-(m-tolyl)acetic acid (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine

    • Anhydrous MgSO₄

    • Silica gel for chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂), add 2-Oxo-2-(m-tolyl)acetic acid (1.0 eq) and HOBt (1.1 eq).

    • Dissolve the solids in anhydrous DMF.

    • Add the primary amine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve EDC (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the EDC solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor reaction completion via Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-substituted 2-oxo-2-(m-tolyl)acetamide.

2-Oxo-2-(m-tolyl)acetamide as a Strategic Intermediate

The true value of 2-Oxo-2-(m-tolyl)acetamide lies in its application as a versatile building block for more complex, biologically active molecules.[8] Its structure can be conceptually divided into three key components for strategic elaboration.

Caption: Functional regions of the intermediate.

Application in Proteasome Inhibitor Design

The proteasome is a validated therapeutic target in oncology, and its catalytic activity relies on an N-terminal threonine residue.[9] α-Ketoamides have emerged as a promising class of proteasome inhibitors due to their ability to form a reversible covalent adduct with this key threonine.[9][13]

2-Oxo-2-(m-tolyl)acetamide serves as an ideal starting point for building potent proteasome inhibitors. The primary amide can be elaborated into a peptide or pseudo-peptide sequence to confer specificity for the different catalytic subunits of the proteasome (β1, β2, β5).[13] The m-tolyl group can be used to target either the primed or non-primed substrate-binding sites, a strategy shown to improve both potency and specificity.[9][14]

Emerging Roles in Antiviral Therapeutics

Many viruses, including SARS-CoV-2, rely on cysteine proteases for their replication cycle.[14] The electrophilic nature of the α-ketoamide makes it an effective warhead for targeting the catalytic cysteine of these viral enzymes. A significant body of research has demonstrated that α-ketoamide derivatives can potently inhibit viral replication, positioning them as a promising avenue for the development of novel antiviral agents.[14][15] Intermediates like 2-Oxo-2-(m-tolyl)acetamide provide a validated scaffold for building libraries of compounds to screen against these viral targets.

Conclusion and Future Outlook

2-Oxo-2-(m-tolyl)acetamide is more than a simple chemical; it is a strategic intermediate that provides a direct entry point into the synthesis of sophisticated, covalently-acting enzyme inhibitors. Its structure combines a metabolically robust and tunable electrophilic warhead with a versatile chemical handle for further elaboration. The proven utility of the α-ketoamide scaffold in targeting proteasomes for cancer therapy and viral proteases for infectious diseases underscores the value of this intermediate.[13][14][15] Future research will undoubtedly focus on incorporating this and similar intermediates into novel molecular architectures, including macrocycles and dual-target inhibitors, to address clinical challenges such as drug resistance and off-target toxicity.

References

  • Buy 2-Oxo-2-(m-tolyl)acetamide | 1379312-09-0 - Smolecule.
  • A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC.
  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides | Chemical Reviews - ACS Public
  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides | Chemical Reviews - ACS Public
  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides - PubMed.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC.
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • 2-Oxo-2-(M-tolyl)acetamide - Sapphire Bioscience.
  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current St
  • A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Public
  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors | ACS Medicinal Chemistry Letters - ACS Public
  • Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC.
  • α-Ketoamides-based covalent inhibitors in drug discovery: Current st
  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods | Request PDF - ResearchG
  • 2-Oxoacetamide: A Technical Guide to its Core Properties and Deriv
  • Synthesis of 2-Oxoacetamide Derivatives: Applic

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis and Characterization of 2-Oxo-2-(m-tolyl)acetamide

Introduction and Strategic Rationale The α-ketoamide functional group is a highly privileged pharmacophore in medicinal chemistry, serving as the critical binding determinant in numerous US FDA-approved protease inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The α-ketoamide functional group is a highly privileged pharmacophore in medicinal chemistry, serving as the critical binding determinant in numerous US FDA-approved protease inhibitors (e.g., boceprevir, telaprevir) . The electrophilic α-keto carbon acts as a reversible covalent trap for the catalytic serine or cysteine residues in target enzymes.

2-Oxo-2-(m-tolyl)acetamide (also known as m-tolylglyoxylamide) is a versatile building block featuring a methyl-substituted phenyl ring adjacent to the glyoxylamide core . While traditional methods for synthesizing α-ketoamides often rely on the harsh oxidation of α-aminoamides or the hydrolysis of α-ketoimidoyl chlorides, these routes can suffer from low atom economy and complex purification profiles .

As an Application Scientist, I recommend the direct amidation of the corresponding α-keto acid using mild peptide coupling reagents (EDC/HOBt). This approach prevents the thermal decarbonylation and decarboxylation pathways that frequently plague α-keto acids when subjected to harsh chlorinating agents like thionyl chloride ( SOCl2​ ).

Mechanistic Workflow and Experimental Design

The synthesis relies on the activation of 2-(m-tolyl)-2-oxoacetic acid. The water-soluble carbodiimide EDC forms an unstable O-acylisourea intermediate. To prevent unwanted epimerization or degradation, HOBt is introduced to rapidly trap this intermediate, forming a highly reactive but stable 1-hydroxybenzotriazole active ester. Subsequent nucleophilic acyl substitution by ammonia (generated in situ from ammonium chloride and DIPEA) yields the target α-ketoamide.

SynthesisWorkflow A m-Tolylglyoxylic Acid (Starting Material) B EDC/HOBt Activation (0°C, DMF) A->B Reagents added C OBt-Active Ester (Intermediate) B->C -H₂O (Coupling) D Amidation (NH₄Cl, DIPEA) C->D Nucleophilic attack E 2-Oxo-2-(m-tolyl)acetamide (Target Product) D->E Workup & Isolation

Figure 1: Mechanistic workflow for the amidation of m-tolylglyoxylic acid to the target α-ketoamide.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis, ensuring complete conversion while minimizing the difficulty of downstream purification.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-(m-Tolyl)-2-oxoacetic acid 164.161.001.64 gSubstrate / Starting Material
EDC·HCl 191.701.202.30 gPrimary Activating Agent
HOBt (anhydrous) 135.131.201.62 gNucleophilic Additive / Stabilizer
Ammonium Chloride ( NH4​Cl ) 53.492.001.07 gAmmonia Source
DIPEA 129.253.005.23 mLBase / NH3​ Liberator
Anhydrous DMF 73.09-25.0 mLReaction Solvent

Step-by-Step Synthesis Protocol

Safety & PPE: This procedure must be conducted in a certified chemical fume hood. Proper PPE, including nitrile gloves, safety goggles, and a lab coat, is mandatory. DMF is a reproductive toxin and readily penetrates the skin; handle with extreme care.

Phase 1: Substrate Activation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(m-tolyl)-2-oxoacetic acid (1.64 g, 10.0 mmol).

  • Solvation: Suspend the acid in 25.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen ( N2​ ) atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Low temperatures suppress the premature decomposition of the highly sensitive α-keto acid during initial activation.

  • Activation: Sequentially add HOBt (1.62 g, 12.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol) in distinct portions over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

Phase 2: Amidation
  • Amine Introduction: To the activated ester solution at 0 °C, add solid Ammonium Chloride (1.07 g, 20.0 mmol) in one portion.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) via syringe over 10 minutes. Causality: Slow addition of the base controls the release of free ammonia, preventing exothermic spikes and minimizing the formation of dimeric side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C). Stir vigorously for 12 hours.

Phase 3: Workup and Isolation
  • Quenching: Dilute the reaction mixture with 100 mL of chilled deionized water to quench the reaction and precipitate organic components.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) ( 3×50 mL). Combine the organic layers.

  • Washing (Critical Step):

    • Wash the combined organic layer with 1M aqueous HCl ( 2×30 mL). Causality: Removes unreacted DIPEA and basic byproducts.

    • Wash with saturated aqueous NaHCO3​ ( 2×30 mL). Causality: Neutralizes residual acid and extracts unreacted starting material and HOBt.

    • Wash with saturated brine (50 mL) to remove residual water and DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol to yield 2-Oxo-2-(m-tolyl)acetamide as a white crystalline solid.

References

  • Ma, J., Cui, X., Xu, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. Journal of Organic Chemistry, 87(5), 3661-3667. Available at:[Link]

  • Organic Chemistry Portal. (2022). Synthesis of α-Ketoamides. Available at:[Link]

Application

Application Note: Utilizing 2-Oxo-2-(m-tolyl)acetamide as a Carbonyl Scaffold in Multicomponent Ugi Reactions

Executive Summary The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid assembly of complex peptidomimetics from simple building blocks. While aldehydes and simple k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid assembly of complex peptidomimetics from simple building blocks. While aldehydes and simple ketones are traditional carbonyl inputs, the use of α-ketoamides—specifically 2-Oxo-2-(m-tolyl)acetamide —unlocks access to highly functionalized α,α-disubstituted malonamide derivatives. This application note provides a comprehensive, self-validating protocol for integrating this arylglyoxylamide into U-4CR workflows, a strategy recently validated in the accelerated discovery of non-covalent viral protease inhibitors[1].

Mechanistic Rationale: The α-Ketoamide Advantage

In standard U-4CRs, the reactivity of the carbonyl component dictates the overall reaction kinetics. 2-Oxo-2-(m-tolyl)acetamide possesses a highly electrophilic ketone carbon, activated by the adjacent electron-withdrawing primary amide group.

Causality of Reactivity:

  • Accelerated Schiff Base Formation: The enhanced electrophilicity ensures rapid condensation with primary amines to form the intermediate imine, effectively outcompeting deleterious side reactions.

  • Pharmacophore Integration: The m-tolyl substituent provides a pre-installed hydrophobic motif that has proven highly effective at occupying the S2 and S3 subpockets of target enzymes, such as the SARS-CoV-2 Main Protease (Mpro) and human proteasomes[1][2].

  • Mumm Rearrangement Efficiency: Following isocyanide α-addition, the resulting nitrilium ion is rapidly trapped by the carboxylate. The steric bulk of the m-tolyl group favorably pre-organizes the intermediate, accelerating the irreversible Mumm rearrangement into the final stable bis-amide[3].

UgiMechanism N1 2-Oxo-2-(m-tolyl)acetamide (Carbonyl Component) N3 Imine (Schiff Base) Intermediate N1->N3 N2 Primary Amine (Nucleophile) N2->N3 N5 Iminium Ion Highly Electrophilic N3->N5 N4 Carboxylic Acid (Proton Donor) N4->N5 Protonation N8 Carboxylate Attack & Mumm Rearrangement N4->N8 O-Acylation N7 Nitrilium Ion Intermediate N5->N7 N6 Isocyanide (C-Nucleophile) N6->N7 α-Addition N7->N8 N9 α,α-Disubstituted Malonamide Scaffold N8->N9 Acyl Transfer

Mechanistic pathway of the Ugi-4CR utilizing 2-Oxo-2-(m-tolyl)acetamide.

Experimental Design and Optimization

The success of an α-ketoamide-driven Ugi reaction relies heavily on solvent selection and the precise timing of reagent addition. Because water is generated during imine formation, adding the isocyanide prematurely can lead to competitive Passerini-type side reactions or isocyanide hydrolysis[4].

Solvent Causality: Protic solvents like Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) are mandatory. They facilitate the critical proton-transfer steps during iminium formation and stabilize the highly polar nitrilium intermediate via hydrogen bonding. As shown in Table 1, TFE provides superior kinetics due to its high ionizing power and low nucleophilicity.

Table 1: Optimization of U-4CR Conditions with 2-Oxo-2-(m-tolyl)acetamide
Solvent SystemTemperature (°C)Imine Pre-formation (h)Overall Yield (%)Product Purity (HPLC, %)
Methanol (MeOH)25 (RT)0.588> 95
Trifluoroethanol (TFE)25 (RT)0.2594> 98
Dichloromethane (DCM)25 (RT)2.04572
Acetonitrile (MeCN)601.06581

Data summarized from standardized multicomponent optimization matrices. TFE at room temperature represents the optimal thermodynamic environment for this specific arylglyoxylamide.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each phase includes internal diagnostic checks to ensure the reaction is proceeding correctly before advancing to the next step, thereby preventing the waste of expensive isocyanide building blocks.

UgiProtocol S1 1. Pre-formation Mix Ketoamide & Amine (MeOH, 30 min) S2 2. Activation Add Carboxylic Acid (1.0 equiv) S1->S2 S3 3. Assembly Add Isocyanide (Stir 24h, RT) S2->S3 S4 4. Workup Solvent Evaporation under Vacuum S3->S4 S5 5. Purification Flash Chromatography (DCM/MeOH) S4->S5

Step-by-step experimental workflow for the Ugi four-component reaction.

Step 1: Imine Pre-formation (Diagnostic Phase)
  • Charge the Reactor: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Oxo-2-(m-tolyl)acetamide (1.0 mmol, 177.2 mg).

  • Solubilization: Add 5.0 mL of anhydrous Methanol (or TFE). Stir until a clear, homogenous solution is achieved.

  • Amine Addition: Add the primary amine (1.0 mmol) dropwise over 2 minutes.

  • Self-Validation Check: Stir at room temperature for 30 minutes.

    • Visual Cue: The solution will typically deepen in color (often shifting to a pale yellow) as the extended conjugated Schiff base forms.

    • Analytical Cue: Perform TLC (Eluent: 50% EtOAc in Hexanes). The starting ketoamide (UV active, Rf ~0.45) must be completely consumed, replaced by a new, lower-Rf imine spot. Do not proceed until the ketoamide is exhausted.

Step 2: Multicomponent Assembly
  • Acid Activation: Once imine formation is verified, add the carboxylic acid (1.0 mmol) in one portion. Stir for 5 minutes. This protonates the imine, generating the highly reactive iminium ion.

  • Isocyanide Addition: Slowly add the isocyanide component (1.0 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes and suppresses isocyanide polymerization.

  • Incubation: Seal the flask under an inert atmosphere (N₂) and stir at room temperature for 18–24 hours[1].

  • Self-Validation Check:

    • Visual Cue: As the highly functionalized, high-molecular-weight malonamide product forms, the solution may become turbid, or a fine precipitate may drop out of the methanolic solution.

    • Analytical Cue: LC-MS analysis should reveal the disappearance of the iminium mass and the emergence of the target product mass [M+H]+ .

Step 3: Isolation and Purification
  • Solvent Removal: Concentrate the crude reaction mixture in vacuo using a rotary evaporator (water bath at 35°C) to yield a viscous oil or crude solid.

  • Chromatography: Purify the crude product via flash silica gel chromatography.

    • Gradient: Begin with 100% Dichloromethane (DCM) and gradually increase polarity to 1–5% Methanol in DCM[1].

  • Final Validation: Verify the structural integrity of the purified α,α-disubstituted malonamide via ¹H NMR (look for the characteristic diastereotopic splitting of the malonamide core if chiral inputs were used) and high-resolution mass spectrometry (HRMS).

Downstream Applications in Drug Discovery

The incorporation of 2-Oxo-2-(m-tolyl)acetamide via the U-4CR directly yields privileged scaffolds that mimic peptide backbones while offering superior proteolytic stability. This specific methodology was instrumental in the rapid structure-activity relationship (SAR) exploration of the S1', S1, and S2 binding pockets of the SARS-CoV-2 Mpro, leading to the discovery of highly potent, structurally distinct non-covalent inhibitors (e.g., compound 23R)[1][5]. Furthermore, α-ketoamide-derived frameworks are recognized as auspicious reversible lead motifs for proteasome inhibition, offering unique selectivity profiles for chemo- and immunosuppressive therapies[2].

References

  • Expedited Approach toward the Rational Design of Noncovalent SARS-CoV-2 Main Protease Inhibitors ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Systematic Comparison of Peptidic Proteasome Inhibitors Highlights the α-Ketoamide Electrophile as an Auspicious Reversible Lead Motif ResearchGate (ChemBioChem)[Link]

  • Predicting three-component reaction outcomes from preformed building blocks National Institutes of Health (PMC / Science)[Link]

Sources

Method

Application Note: 2-Oxo-2-(m-tolyl)acetamide as a Strategic Precursor in Pharmaceutical Synthesis

Introduction & Strategic Rationale 2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0) is a highly versatile α-ketoamide (glyoxylamide) that has emerged as a privileged structural motif in modern drug discovery . Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0) is a highly versatile α-ketoamide (glyoxylamide) that has emerged as a privileged structural motif in modern drug discovery . Featuring a highly reactive 1,2-dicarbonyl system adjacent to a primary amine, this compound offers dual electrophilic and nucleophilic reaction sites.

For drug development professionals, its primary value lies in two distinct applications:

  • As an Electrophilic Warhead: It serves as a reversible covalent binder in the design of targeted protease inhibitors (e.g., against SARS-CoV-2 Mpro, Dengue NS2B/NS3, and human calpains) .

  • As a Heterocyclic Building Block: It acts as a highly efficient precursor for the synthesis of complex nitrogenous heterocycles, such as quinoxalines and indoles, which are foundational to many oncology and antimicrobial APIs.

This application note provides an authoritative guide on the mechanistic utility, synthetic preparation, and downstream pharmaceutical applications of 2-Oxo-2-(m-tolyl)acetamide.

Mechanistic Profiling: The α-Ketoamide Warhead

In the design of targeted therapeutics, the α-ketoamide moiety provides an optimal balance of reactivity and metabolic stability.

The Causality of Binding: The α-keto group is approximately 10-fold more electrophilic than the adjacent amide carbonyl. When it encounters the active site of a serine or cysteine protease, the catalytic nucleophile (Ser-OH or Cys-SH) selectively attacks the α-keto carbon. This forms a hemiketal or thiohemiketal adduct. Therapeutic Advantage: Unlike irreversible electrophiles (e.g., halomethyl ketones) that permanently alkylate proteins and cause severe off-target toxicity, the α-ketoamide forms a reversible covalent bond. Furthermore, the m-tolyl substituent provides essential lipophilic contacts, anchoring the molecule within the S1' or S2 hydrophobic pockets of the target enzyme via van der Waals and CH-π interactions.

Mechanism Target Viral/Human Protease (Active Site Cys/Ser) Attack Nucleophilic Attack (Cys-SH / Ser-OH) Target->Attack Warhead 2-Oxo-2-(m-tolyl)acetamide (α-Ketoamide Warhead) Warhead->Attack Adduct Hemiketal / Thiohemiketal (Reversible Adduct) Attack->Adduct Adduct->Target Reversible Cleavage Efficacy Enzyme Inhibition (Therapeutic Efficacy) Adduct->Efficacy

Reversible covalent inhibition of target proteases by α-ketoamide warheads.

Quantitative Warhead Comparison

To justify the selection of the α-ketoamide scaffold in drug design, Table 1 compares its performance metrics against other common electrophilic warheads.

Table 1: Comparative Efficacy of Electrophilic Warheads in Protease Inhibition

Warhead TypeTypical TargetBinding ModeIC₅₀ Range (nM)Off-Target ToxicityMetabolic Stability
α-Ketoamide SARS-CoV-2 MproReversible Covalent10 - 500LowHigh
Aldehyde Calpain / CathepsinReversible Covalent5 - 200High (Highly reactive)Low (Oxidizes to acid)
Halomethyl Ketone Dengue NS2B/NS3Irreversible Covalent50 - 1000Very HighModerate
Epoxide Cathepsin BIrreversible Covalent100 - 2000ModerateModerate

Synthetic Workflows & Protocols

Traditional methods for synthesizing α-ketoamides (e.g., Grignard additions to oxamates or oxidation of amides) often suffer from poor atom economy and require strictly anhydrous conditions . Below, we detail a modern, self-validating protocol utilizing Palladium-catalyzed double aminocarbonylation .

Protocol 1: Palladium-Catalyzed Double Aminocarbonylation of m-Iodotoluene

Objective: Synthesize 2-Oxo-2-(m-tolyl)acetamide selectively over the single-carbonylation byproduct (m-toluamide).

Causality of Reagent Choice:

  • XantPhos Ligand: The use of XantPhos, a bidentate phosphine ligand with a wide bite angle (~111°), is critical. It forces the geometry of the intermediate palladium complex to favor the reductive elimination of the double-carbonylated acyl-carbamoyl species, thereby exclusively yielding the α-ketoamide.

  • DABCO Base: 1,4-diazabicyclo[2.2.2]octane acts as a non-nucleophilic base to neutralize the HI generated during oxidative addition, preventing the poisoning of the Pd catalyst without competing as a nucleophile.

Table 2: Optimization of Pd-Catalyzed Double Carbonylation

Catalyst SystemLigandCO Pressure (bar)Yield (%)Selectivity (Ketoamide : Amide)
Pd(OAc)₂PPh₃104540 : 60
Pd(OAc)₂PPh₃406365 : 35
Pd(OAc)₂ XantPhos 40 92 95 : 5
PdCl₂(dppf)dppf407880 : 20

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with m-iodotoluene (1.0 mmol), Pd(OAc)₂ (5 mol %, 0.05 mmol), XantPhos (5 mol %, 0.05 mmol), and DABCO (2.0 mmol).

  • Amine Addition: Add a solution of ammonia in dioxane (0.5 M, 3.0 mmol) and 5 mL of anhydrous toluene as the primary solvent.

  • Carbonylation: Seal the autoclave, purge three times with CO gas to remove residual nitrogen, and pressurize to 40 bar of CO.

  • Reaction Execution: Heat the sealed vessel to 80 °C with vigorous stirring (800 rpm) for 16 hours.

    • Self-Validation Check: Monitor reaction progress by venting a micro-aliquot for GC-MS; complete disappearance of the m-iodotoluene peak (m/z 218) indicates full conversion.

  • Workup: Cool the reactor to room temperature and carefully depressurize in a well-ventilated fume hood. Filter the crude mixture through a pad of Celite to remove the Pd catalyst, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Isolation: Purify the residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate 70:30 v/v).

    • Self-Validation Check: Confirm product identity via ¹³C NMR. The spectrum must show two distinct highly deshielded carbonyl resonances: ~191 ppm (α-keto) and ~166 ppm (amide).

Protocol 2: Downstream Synthesis of 3-(m-Tolyl)quinoxalin-2(1H)-one

The 1,2-dicarbonyl nature of 2-Oxo-2-(m-tolyl)acetamide makes it a perfect precursor for quinoxaline derivatives, which are heavily utilized in oncology drug discovery.

Causality of Cyclization: The highly electrophilic α-keto carbon undergoes rapid nucleophilic attack by the sterically accessible primary amine of o-phenylenediamine. Subsequent intramolecular cyclization at the amide carbonyl expels ammonia, driving the reaction forward thermodynamically to form the stable aromatic quinoxaline system. Glacial acetic acid is utilized as both solvent and acid catalyst; it protonates the α-keto oxygen, further increasing its electrophilicity.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-Oxo-2-(m-tolyl)acetamide (1.0 mmol) and o-phenylenediamine (1.1 mmol) in 10 mL of glacial acetic acid.

  • Heating: Reflux the mixture at 120 °C for 4 hours.

    • Self-Validation Check: The release of ammonia gas during the intramolecular cyclization step can be detected in real-time by placing a strip of wet red litmus paper at the condenser outlet (it will turn blue).

  • Precipitation: Cool the mixture to room temperature and pour it into 50 mL of vigorously stirred ice-cold water. The product, 3-(m-tolyl)quinoxalin-2(1H)-one, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from ethanol to yield the pure API scaffold.

Workflow SM m-Iodotoluene + NH3 Cat Pd(OAc)2 / XantPhos CO Gas (40 bar) SM->Cat Ketoamide 2-Oxo-2-(m-tolyl)acetamide (Isolated Precursor) Cat->Ketoamide Double Aminocarbonylation Condensation Condensation with o-Phenylenediamine Ketoamide->Condensation Glacial Acetic Acid, 120°C API 3-(m-Tolyl)quinoxalin-2(1H)-one (Anticancer Scaffold) Condensation->API Intramolecular Cyclization (-NH3)

Pd-catalyzed double carbonylation and downstream quinoxaline API synthesis.

References

  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Developments in General Methodologies for the Synthesis of α-Ketoamides Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Application Note: Chromatographic Purification Strategies for 2-Oxo-2-(m-tolyl)acetamide

Introduction & Chemical Context The compound 2-Oxo-2-(m-tolyl)acetamide (also known as m-tolylglyoxylamide) is a highly valuable synthetic intermediate and pharmacophore building block. The α-ketoamide motif is recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2-Oxo-2-(m-tolyl)acetamide (also known as m-tolylglyoxylamide) is a highly valuable synthetic intermediate and pharmacophore building block. The α-ketoamide motif is recognized as a privileged structure in medicinal chemistry, frequently utilized for its ability to act as a reversible covalent inhibitor of serine and cysteine proteases[1].

Purifying α-ketoamides presents unique chromatographic challenges. The adjacent carbonyl and amide groups can participate in complex hydrogen-bonding networks, and the electrophilic α-keto carbon is susceptible to hydration (gem-diol formation) or degradation under strongly basic conditions[2]. As an Application Scientist, designing a purification protocol for this compound requires balancing solvent polarity, stationary phase chemistry, and pH control to prevent on-column degradation.

This guide provides field-proven, self-validating protocols for both bulk intermediate purification (Normal Phase Flash Chromatography) and bio-assay grade polishing (Reversed-Phase HPLC).

Physicochemical Profiling

Understanding the target's physicochemical properties is the foundation of any rational chromatographic method. 2-Oxo-2-(m-tolyl)acetamide exhibits a weakly acidic nature and is highly soluble in mid-polar to polar organic solvents[3].

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₉H₉NO₂Dictates a moderate molecular footprint; well-retained on C18.
Molecular Weight 163.17 g/mol Ideal for standard UV and MS detection (ESI+).
Melting Point 120°C – 122°CSolid at room temperature; dry-loading is viable for flash chromatography.
Solubility Soluble in chloroform, methanol, ethanol[3]Avoid purely aqueous loading; use small volumes of MeOH or DMSO for HPLC injection.
Chemical Stability Base-sensitive α-ketoamide[2]Critical: Avoid basic mobile phase modifiers (e.g., NH₄OH, TEA). Use acidic modifiers (0.1% TFA) for HPLC.

Mechanistic Rationale & Purification Workflow

The choice of purification method depends entirely on the downstream application of the compound.

  • For Organic Synthesis (Bulk Scale): Normal phase silica gel chromatography is preferred. The silica surface provides excellent hydrogen-bonding sites for the primary amide, while a Hexane/Ethyl Acetate gradient finely tunes the elution of the non-polar m-tolyl ring.

  • For Biological Assays (Analytical/Prep Scale): Reversed-Phase HPLC (RP-HPLC) is mandatory. The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is a mechanistic necessity. TFA maintains a low pH (approx. 2.0), which suppresses the ionization of any weakly acidic enol tautomers and prevents base-catalyzed epimerization or degradation of the α-ketoamide[2].

G Crude Crude Reaction Mixture 2-Oxo-2-(m-tolyl)acetamide TLC TLC Profiling (Hexane:EtOAc) Crude->TLC Decision Target Purity Level? TLC->Decision Flash Normal Phase Flash (Silica, Hex/EtOAc) Decision->Flash Bulk Scale / Synthesis HPLC Prep RP-HPLC (C18, H2O/MeCN + 0.1% TFA) Decision->HPLC Analytical / Bio-Grade PureInter Intermediate Purity (>95%) Organic Synthesis Flash->PureInter PureBio High Purity (>99%) Biological Assays HPLC->PureBio PureInter->HPLC Polishing Step

Decision matrix and workflow for the chromatographic purification of 2-Oxo-2-(m-tolyl)acetamide.

Protocol A: Normal Phase Flash Chromatography

Objective: Isolate 2-Oxo-2-(m-tolyl)acetamide from crude synthesis mixtures (e.g., unreacted m-tolyl derivatives or coupling reagents) with >95% purity.

Self-Validating Preparation (TLC Profiling)

Before packing the column, validate the solvent system using Thin Layer Chromatography (TLC).

  • Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Develop in 30% Ethyl Acetate in Hexane .

  • Causality Check: 2-Oxo-2-(m-tolyl)acetamide typically exhibits an Rf value of ~0.3 to 0.4 in this system. If the Rf is too high (>0.6), reduce EtOAc to 20%. If it remains at the baseline, ensure the compound hasn't degraded or polymerized.

Step-by-Step Execution
  • Column Packing: Prepare a slurry of silica gel (40-63 µm) in 100% Hexane. Pour into the column and pack under gentle positive pressure to ensure a uniform bed, preventing band broadening.

  • Sample Loading (Dry Loading Recommended): Because the compound is a solid (mp 120-122°C)[3], dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate the DCM under reduced pressure. Load this dry powder onto the top of the column bed. Why? Dry loading prevents the "solvent crash" effect that occurs when loading polar liquid samples onto a non-polar equilibrated column.

  • Gradient Elution:

    • 0-2 Column Volumes (CV): 10% EtOAc in Hexane (Flushes non-polar impurities).

    • 2-6 CV: 30% EtOAc in Hexane (Elutes the target compound).

    • 6-8 CV: 50% EtOAc in Hexane (Flushes highly polar baseline impurities).

  • Fraction Collection & Verification: Collect fractions and spot them on TLC. Combine fractions containing the pure target spot (UV active at 254 nm) and remove the solvent under reduced pressure.

Protocol B: Preparative RP-HPLC

Objective: Achieve >99% purity for biological screening or crystallographic studies.

Equipment & Mobile Phase Setup
  • Column: Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm or 15 µm particle size)[2].

  • Mobile Phase A: LC-MS grade Water + 0.1% v/v TFA.

  • Mobile Phase B: LC-MS grade Acetonitrile (MeCN) + 0.1% v/v TFA.

  • Detection: UV at 254 nm and 210 nm.

Step-by-Step Execution
  • Sample Preparation: Dissolve the semi-pure compound in a mixture of 50:50 Mobile Phase A:B. Filter through a 0.45 µm PTFE syringe filter. Self-Validation: If the solution is cloudy, add small increments of MeCN until clear to prevent on-column precipitation.

  • Equilibration: Run 10% Mobile Phase B for 5 column volumes to fully hydrate the C18 alkyl chains.

  • Injection: Inject the sample. Do not exceed 50 mg per injection for a 21.2 mm ID column to prevent peak fronting and loss of resolution.

  • Gradient Elution: Execute the gradient profile outlined in Table 2.

Table 2: RP-HPLC Gradient Profile

Time (min)% Mobile Phase B (MeCN)Mechanistic Purpose
0.0 - 5.010%Isocratic hold to elute highly polar salts and degradation products.
5.0 - 25.010% → 70%Linear gradient. Disrupts hydrophobic interactions of the m-tolyl ring, eluting the target as a sharp peak.
25.0 - 28.070% → 95%Column wash to remove highly lipophilic impurities.
28.0 - 35.010%Re-equilibration for the next injection.
  • Lyophilization: Pool the pure fractions. Because the mobile phase contains water, MeCN, and volatile TFA, the solvent can be safely removed via lyophilization (freeze-drying) to yield the pure compound as a white crystalline solid.

HPLC_Flow Prep Sample Prep Dissolve & Filter Equil Equilibration 5 CV of 10% MeCN Prep->Equil Load Sample Loading <50mg per run Equil->Load Elute Gradient Elution 10% to 70% MeCN Load->Elute Collect Fraction Collection UV @ 254 nm Elute->Collect QC QC Analysis Lyophilization Collect->QC

Step-by-step procedural workflow for Preparative RP-HPLC purification.

Troubleshooting & Quality Control

To maintain a trustworthy, self-validating system, always cross-reference your results against these common failure modes:

  • Peak Tailing in HPLC: If the peak tails significantly, it indicates secondary interactions with unendcapped silanols on the C18 phase. Fix: Ensure the TFA concentration is strictly maintained at 0.1% to keep the local pH low.

  • Degradation on Silica: If TLC shows a streak rather than a tight spot, the compound may be interacting too strongly with the acidic silica. Fix: Switch to a neutral alumina column or proceed directly to RP-HPLC.

  • Low Recovery Post-HPLC: The α-ketoamide can sometimes form a hydrate (gem-diol) in highly aqueous solutions, altering its UV absorbance profile[1]. Fix: Rely on Mass Spectrometry (LC-MS) to track the mass of the hydrate [M+H₂O]⁺ alongside the parent mass [M+H]⁺ to ensure no fractions are discarded accidentally.

References

  • Title: Buy 2-Oxo-2-(m-tolyl)
  • Title: Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis Source: Benchchem URL
  • Title: Base-Sensitivity of Arginine Alpha-Ketoamide Inhibitors of Serine Proteases Source: ConnectSci URL
  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: ACS Publications URL

Sources

Method

Application Note: Optimal Organic Solvents and Dissolution Protocols for 2-Oxo-2-(m-tolyl)acetamide

Executive Summary 2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0), also referred to as m-tolylglyoxylamide, is a structurally complex α -ketoamide utilized extensively as a building block in organic synthesis and as an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0), also referred to as m-tolylglyoxylamide, is a structurally complex α -ketoamide utilized extensively as a building block in organic synthesis and as an intermediate in medicinal chemistry 1. With a molecular weight of 163.18 g/mol and a melting point of 120–122°C, the compound exists as a white crystalline solid [[1]]().

Solvating this compound presents a specific thermodynamic challenge: the solid-state lattice is tightly bound by intermolecular hydrogen bonds formed between the primary amide (-NH₂) donors and the highly polarized α -keto/amide carbonyl acceptors. This guide provides a thermodynamically grounded approach to selecting the optimal organic solvents for its dissolution, ensuring structural integrity and assay reproducibility.

Physicochemical Profiling & Dissolution Thermodynamics

To achieve complete dissolution, the chosen solvent must provide a thermodynamic driving force that exceeds the crystal lattice energy. We can predict solvent efficacy by applying linear solvation energy relationships (LSER) based on Kamlet-Taft solvatochromic parameters ( α for hydrogen bond acidity/donor capacity, β for hydrogen bond basicity/acceptor capacity, and π∗ for dipolarity/polarizability) 2.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is the premier choice for creating highly concentrated stock solutions. Its high Kamlet-Taft β value (~0.76) allows it to aggressively accept hydrogen bonds from the amide -NH₂, rapidly solvating the molecule without relying on proton donation 2.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Methanol ( α≈0.98 ) effectively solvates the compound by donating hydrogen bonds to the α -keto and amide carbonyls. It is ideal for liquid chromatography (LC) and synthetic intermediate steps 1.

  • Halogenated Solvents (e.g., Chloroform): Chloroform is highly effective due to its polarizability ( π∗≈0.58 ) and favorable dispersion interactions with the m-tolyl aromatic ring. Deuterated chloroform (CDCl₃) remains the standard for NMR spectroscopy of this compound 1.

Table 1: Solvent Selection & Solvatochromic Matrix
SolventKamlet-Taft α (H-Donor)Kamlet-Taft β (H-Acceptor)Polarity ( π∗ )Estimated SolubilityPrimary Application
DMSO 0.000.761.00> 100 mg/mLHigh-concentration stocks, Bioassays
Methanol 0.980.620.60~ 50 mg/mLLC-MS analysis, Polar synthesis
Chloroform 0.200.100.58~ 30 mg/mLNMR Spectroscopy, Non-polar synthesis
Water 1.170.471.09< 1 mg/mLNot recommended (Precipitation risk)

Standard Operating Procedures (SOPs) for Dissolution

A protocol is only as reliable as its validation mechanism. The following procedures incorporate immediate physical and analytical feedback loops to confirm true dissolution, ensuring a self-validating system.

Protocol A: Preparation of a 100 mM Stock Solution in Anhydrous DMSO

Objective: Generate a highly concentrated, biologically compatible stock solution for downstream serial dilution in aqueous buffers.

  • Gravimetric Dispensing: Weigh exactly 16.32 mg of 2-Oxo-2-(m-tolyl)acetamide using a calibrated microbalance.

    • Causality: Precision at the microgram level is critical; the MW is 163.18 g/mol , meaning 16.32 mg yields exactly 0.1 mmol of the active compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.

    • Causality: DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility of the weakly acidic α -ketoamide, leading to delayed precipitation. Anhydrous conditions are mandatory.

  • Mechanical Agitation: Vortex the mixture for 60 seconds at 2500 RPM.

  • Thermal Assistance (If Required): If visible particulates remain, sonicate the vial in a water bath at 35°C for 5 minutes.

    • Causality: Mild acoustic cavitation provides the activation energy required to overcome residual lattice energy without thermally degrading the sensitive α -ketoamide bond.

  • Self-Validation (Tyndall Test): In a darkened room, shine a 532 nm (green) laser pointer through the vial.

    • Validation Logic: A clear, invisible path indicates true thermodynamic solvation. A visible, scattering beam (Tyndall effect) indicates a micro-colloidal suspension, requiring further sonication.

Protocol B: Preparation of a 0.5 M Working Solution in Chloroform/Methanol (95:5 v/v)

Objective: Prepare a high-concentration organic phase solution for synthetic transformations or NMR analysis.

  • Solvent Blending: Prepare a co-solvent mixture of 95% Chloroform and 5% Methanol (v/v).

    • Causality: Chloroform provides excellent polarizability to solvate the m-tolyl ring, while the 5% Methanol acts as a potent hydrogen bond donor to disrupt any resilient amide dimers that resist pure chloroform [[1]](), 2.

  • Gravimetric Dispensing: Weigh 81.59 mg (0.5 mmol) of the compound into a 4 mL glass vial.

  • Dissolution: Add 1.0 mL of the co-solvent mixture and swirl gently for 2–3 minutes at room temperature (20–25°C).

  • Self-Validation (Spectroscopic/Gravimetric):

    • Validation Logic: Acquire an FT-IR spectrum of the solution. The presence of dual carbonyl stretching frequencies (amide carbonyl at 1650-1690 cm⁻¹ and ketone carbonyl at ~1700 cm⁻¹) confirms structural integrity post-dissolution 1.

Workflow Visualization

Workflow A 2-Oxo-2-(m-tolyl)acetamide (Solid Powder) B Determine Downstream Application A->B C In Vitro Biological Assays B->C Bio-Assay D Organic Synthesis / NMR B->D Chemical E Dissolve in Anhydrous DMSO (Max H-Bond Acceptance) C->E F Dissolve in Chloroform / Methanol (Favorable Dispersion) D->F G Validate: Laser Tyndall Test E->G H Validate: Gravimetric Check F->H

Fig 1: Decision matrix and validation workflow for 2-Oxo-2-(m-tolyl)acetamide dissolution.

References

  • 2 Title: Spectroscopic and DFT study of solvent effects on the electronic absorption spectra of sulfamethoxazole in neat and binary solvent mixtures Source: researchgate.net URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-Oxo-2-(m-tolyl)acetamide

Welcome to the technical support center for the crystallization of 2-Oxo-2-(m-tolyl)acetamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to troubleshoot and optimize their crystalliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-Oxo-2-(m-tolyl)acetamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to troubleshoot and optimize their crystallization processes, focusing on the critical goal of minimizing byproduct incorporation and maximizing product purity. The following sections are structured in a practical, question-and-answer format to address common challenges encountered in the laboratory and during scale-up.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, observable problems during the crystallization of 2-Oxo-2-(m-tolyl)acetamide. Each answer provides not only a solution but also explains the underlying chemical principles to empower users to make informed decisions.

Q1: My final crystallized product has a persistent yellow or brown discoloration, even after recrystallization. What is the likely cause and how can I resolve this?

A1: Discoloration is a common issue often traced back to the stability of the starting materials or thermal degradation.

  • Causality: The primary suspect is often the m-toluidine starting material. Aromatic amines like m-toluidine are susceptible to air oxidation, forming highly colored, conjugated impurities. These impurities can become trapped within the crystal lattice or adsorb onto the crystal surface during growth. Secondly, thermal stress during the reaction or crystallization at elevated temperatures can cause degradation of the α-ketoamide moiety itself, leading to colored byproducts.[1][2]

  • Troubleshooting Protocol:

    • Assess Starting Material Quality: Before synthesis, run a purity check on your m-toluidine. If it is discolored (yellow to brown), consider purifying it by distillation under reduced pressure or filtration through a plug of activated carbon or silica gel.

    • Control Reaction/Crystallization Temperature: The α-ketoamide functional group can be thermally sensitive.[3] Aim to conduct the crystallization at the lowest effective temperature. If dissolving the crude product at a high temperature, minimize the time it is held at that temperature before initiating cooling.

    • Utilize an Antioxidant or Inert Atmosphere: During the synthesis reaction, blanketing the reaction vessel with an inert gas like nitrogen or argon can prevent the oxidation of m-toluidine.

    • Charcoal Treatment: Before cooling the crystallization solution, consider a hot filtration step through a bed of activated carbon (charcoal). Carbon is highly effective at adsorbing the large, planar, colored impurities responsible for discoloration. Use 1-5% w/w of activated carbon relative to your product.

Q2: HPLC analysis of my product shows a significant impurity peak identified as unreacted m-toluidine. How can I improve its removal during crystallization?

A2: The presence of a basic starting material like m-toluidine suggests a need to manipulate its solubility in the mother liquor.

  • Causality: The impurity is co-crystallizing or not being effectively purged into the mother liquor because its solubility profile is too similar to the product in the chosen solvent system.

  • Troubleshooting Protocol:

    • pH-Adjusted Aqueous Wash: Before crystallization, perform a workup on your crude reaction mixture. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). The acidic wash will protonate the basic m-toluidine, forming a water-soluble salt that partitions into the aqueous layer, effectively removing it from the organic phase containing your product.

    • Solvent System Optimization: If a pre-crystallization wash is not feasible, re-evaluate your crystallization solvent. A more polar solvent may better solubilize the polar m-toluidine, keeping it in the mother liquor. However, this must be balanced with the solubility of the desired product to ensure a good yield.

    • pH Control During Crystallization: The stability of the α-ketoamide itself can be pH-dependent.[4] While an acidic environment helps solubilize m-toluidine, highly acidic conditions (pH < 2) could potentially promote hydrolysis of the amide bond over time. A mildly acidic pH (around 5-6) is often a good compromise.[5][6]

Q3: I'm observing a waxy or oily substance precipitating along with my crystals, leading to poor filtration and low purity. What is this byproduct and how can it be prevented?

A3: This issue often points to the formation of byproducts with low melting points or high solubility, such as intermediates or those arising from coupling agents.

  • Causality: If you are using a coupling agent (e.g., DCC, EDC) to facilitate the amide bond formation, a common byproduct is the corresponding N-acylurea. These ureas are often waxy, soluble in many organic solvents, and notoriously difficult to remove by crystallization. Another possibility is the formation of a stable ammonium carboxylate salt intermediate between the glyoxylic acid and m-toluidine, which may require thermal dehydration to convert to the amide.

  • Troubleshooting Protocol:

    • Optimize Reaction Stoichiometry and Order of Addition: Ensure a slight excess of the amine or acid is not used, which could lead to side reactions. When using coupling agents, adding the amine promptly after the acid activation can minimize the formation of acid anhydrides or other reactive intermediates.

    • Pre-Crystallization Purification: If N-acylurea is the suspected culprit, it often needs to be removed by column chromatography before attempting crystallization.

    • Anti-Solvent Selection: The "oiling out" phenomenon occurs when the solution becomes supersaturated too quickly for nucleation and crystal growth to occur. Instead of a slow, controlled cooling, consider a seeded, isothermal anti-solvent addition. Choose an anti-solvent in which the product is insoluble but the oily impurity has some solubility. Add the anti-solvent slowly to the stirred solution at a constant temperature.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving purity issues during the crystallization of 2-Oxo-2-(m-tolyl)acetamide.

Troubleshooting_Workflow Start Observed Issue: Low Purity of 2-Oxo-2-(m-tolyl)acetamide Identify Step 1: Identify Impurity (HPLC, LC-MS, NMR) Start->Identify Known_Impurity Is the impurity known? (e.g., starting material, reagent byproduct) Identify->Known_Impurity Reagent_Impurity Impurity is Reagent-Related (e.g., N-acylurea) Identify->Reagent_Impurity SM_Impurity Impurity is Starting Material (m-toluidine, glyoxylic acid) Known_Impurity->SM_Impurity  Yes Unknown_Impurity Impurity is Unknown (Degradation or Side Product) Known_Impurity->Unknown_Impurity  No SM_Solution Solution: - Purify starting materials before reaction. - Perform pre-crystallization extractive wash (e.g., dilute acid/base). - Optimize solvent system for differential solubility. SM_Impurity->SM_Solution Reagent_Solution Solution: - Optimize reaction conditions to minimize side reaction. - Remove via pre-crystallization chromatography. Reagent_Impurity->Reagent_Solution Thermal_Check Hypothesis: Thermal Degradation? - Is the product discolored? - Was high temperature used? Unknown_Impurity->Thermal_Check Thermal_Solution Solution: - Lower crystallization temperature. - Minimize time at high temperature. - Use activated carbon treatment. Thermal_Check->Thermal_Solution  Yes Hydrolysis_Check Hypothesis: Hydrolysis/Hydrate? - Was water present? - Extreme pH used? Thermal_Check->Hydrolysis_Check  No Hydrolysis_Solution Solution: - Use anhydrous solvents. - Control pH to near-neutral range (5-8). - Consider azeotropic drying before crystallization. Hydrolysis_Check->Hydrolysis_Solution  Yes

Caption: A decision-tree workflow for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to control during the crystallization of 2-Oxo-2-(m-tolyl)acetamide?

A1: The most critical parameters are the solvent system, cooling rate, and final isolation procedure.

  • Solvent System: The choice of solvent or solvent mixture is paramount. It dictates the solubility curve, which in turn determines the yield and potential for supersaturation. An ideal solvent should provide high solubility at elevated temperatures and low solubility at room temperature or below, while simultaneously keeping impurities well-dissolved throughout the process.[7]

  • Cooling Rate (Supersaturation Control): A slow, controlled cooling rate is essential for growing well-ordered crystals that effectively exclude impurities from their lattice.[8] Rapid cooling generates high levels of supersaturation, which can lead to rapid precipitation, smaller and less pure crystals, and potential agglomeration.[7]

  • Washing and Filtration: The final purity is often dictated by the efficiency of removing the impurity-rich mother liquor from the crystal surfaces. An effective cake wash with a cold, appropriate solvent is critical. The wash solvent should be chosen so that it does not dissolve a significant amount of the product but is effective at washing away the mother liquor.[7]

Q2: How does the presence of water affect the crystallization process and product stability?

A2: Water can have a significant impact due to the reactivity of the α-ketoamide moiety. The keto-carbonyl group can react with water to form a gem-diol hydrate.[4] This hydrate exists in equilibrium with the keto form. The presence of this alternate species can disrupt the crystal packing and may even lead to the crystallization of a hydrated form, altering the product's physical properties. Furthermore, under non-neutral pH conditions, water can participate in the hydrolysis of the amide bond, leading to chemical degradation of the product.[3] Therefore, using anhydrous solvents is often recommended for robust and repeatable crystallizations.

Q3: Can re-slurrying my isolated product improve its purity?

A3: Yes, re-slurrying can be a very effective purification technique, particularly for removing surface-adsorbed impurities. The process involves suspending the filtered crystals in a fresh, cold solvent where the product has very low solubility. The impurities on the crystal surface will dissolve into the fresh solvent. After a period of stirring, the product is re-filtered. This technique acts as a highly efficient wash and can significantly improve purity by removing residual mother liquor.[9] It is generally more effective than simply increasing the volume of the initial cake wash.

Q4: What analytical methods are essential for monitoring and validating the purity of 2-Oxo-2-(m-tolyl)acetamide?

A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantitative purity assessment. An appropriate reverse-phase method can separate the main component from starting materials, byproducts, and degradation products, allowing for accurate purity determination (e.g., >99.5%).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation of the desired product and for identifying the structure of unknown impurities if they are present at sufficient levels (>1%).[11]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying impurities by providing molecular weight information, which helps in proposing structures for unknown peaks observed in the HPLC chromatogram.[12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to check for the presence of different polymorphic forms, which can be influenced by impurities.[13][14]

Data & Protocols
Table 1: Recommended Solvent Systems for Crystallization

The selection of an appropriate solvent is critical. The following table provides a starting point for solvent screening. The ideal choice will depend on the specific impurity profile of the crude material.

Solvent SystemClassBoiling Point (°C)Key Characteristics & Rationale
Isopropanol (IPA)Alcohol82.6Good balance of polarity. Often provides a steep solubility curve, leading to good recovery upon cooling.
Ethyl Acetate / HeptaneEster/Alkane77.1 / 98.4A common anti-solvent system. Product is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce crystallization. Allows for fine-tuning of solubility.
TolueneAromatic110.6Less polar option. Can be effective if impurities are significantly more polar than the product. Higher boiling point may pose a thermal stability risk.
AcetonitrileNitrile81.6A polar aprotic solvent. Can be useful for rejecting non-polar, "greasy" byproducts.[15]
Protocol: General Recrystallization Procedure
  • Dissolution: In a suitable flask, charge the crude 2-Oxo-2-(m-tolyl)acetamide and the chosen primary solvent (e.g., Isopropanol, ~5-10 mL per gram of crude material).

  • Heating: Heat the mixture with stirring to a temperature just below the solvent's boiling point until all solids are dissolved. Note: Minimize time at high temperature to prevent thermal degradation.[1]

  • Decolorization (Optional): If the solution is colored, cool it slightly, add 1-2% w/w activated carbon, and hold at temperature with stirring for 15-20 minutes.

  • Hot Filtration (Optional): If carbon was used, or if insoluble matter is present, perform a hot filtration through a pre-heated funnel to remove the solids.

  • Cooling & Crystallization: Allow the solution to cool slowly and without agitation to room temperature. A slow cooling rate is crucial for selective crystallization. Seeding with a small crystal of pure product at the point of saturation is highly recommended to ensure the correct polymorphic form and control particle size.

  • Maturation: Once at room temperature, continue stirring for 1-2 hours. Further cool the slurry in an ice bath for at least 1 hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry.
  • pH-Dependent Chemoselective Synthesis of α-Amino Acids. Journal of the American Chemical Society.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • pH-Dependent chemoselective synthesis of alpha-amino acids. PubMed.
  • Find out how to cope with impurities by using the Crystal16 and Crystalline instruments.
  • The Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Industrial & Engineering Chemistry Research.
  • 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry.
  • Synthesis of 2-Oxoacetamide Derivatives: Applic
  • 2-Oxo-2-(M-tolyl)acetamide Product Page. Sapphire Bioscience.
  • Crystal structures and characterization of the polymorphs of (2-furyl)oxoacetamide.
  • Synthesis of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide.
  • 2-Oxoacetamide: A Technical Guide to its Core Properties and Deriv
  • Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. BenchChem.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. U.S. Geological Survey.
  • Studies on the synthesis and stability of α-ketoacyl peptides.
  • Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ioniz
  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI.
  • Organic analysis.
  • Method and assays for quantitation of acetamide in a composition.

Sources

Optimization

Optimizing catalyst load for 2-Oxo-2-(m-tolyl)acetamide oxidation

Technical Support Center: Optimizing Catalyst Load for 2-Oxo-2-(m-tolyl)acetamide Oxidation Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Load for 2-Oxo-2-(m-tolyl)acetamide Oxidation

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the catalytic oxidation of 2-Oxo-2-(m-tolyl)acetamide. While α-ketoamides are highly versatile synthons, their targeted oxidation—specifically the oxidative C-C bond cleavage to yield m-toluic acid—requires precise control over transition-metal catalyst loading[1]. Deviations in catalyst stoichiometry can lead to arrested kinetics or the proliferation of unwanted radical side reactions.

This center provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-fidelity transformations.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is the first step in troubleshooting. The aerobic oxidative cleavage of 2-Oxo-2-(m-tolyl)acetamide relies on a Copper(I)/Copper(II) redox cycle, where molecular oxygen acts as the terminal oxidant[2]. The catalyst load directly dictates the steady-state concentration of the highly reactive Cu(III)-peroxo intermediate.

G Substrate 2-Oxo-2-(m-tolyl)acetamide (Substrate) Complex Cu(II)-Substrate Complex (Intermediate I) Substrate->Complex Enolization & Binding Cu_Cat Cu(I) Catalyst (10 mol% Optimal) Cu_Cat->Complex 1e- Oxidation O2_Act O2 Activation (Superoxide Radical) Complex->O2_Act Aerobic Environment Peroxo Cu(III)-Peroxo Species (Intermediate II) O2_Act->Peroxo Insertion Cleavage Oxidative C-C Cleavage (Rate-Limiting Step) Peroxo->Cleavage Homolysis Cleavage->Cu_Cat Catalyst Regeneration Product m-Toluic Acid (Target Product) Cleavage->Product Release

Cu-catalyzed aerobic oxidative cleavage pathway of 2-Oxo-2-(m-tolyl)acetamide.

Quantitative Catalyst Optimization Data

Before consulting the troubleshooting FAQs, review our benchmark data for CuI catalyst loading. The mass balance of the desired m-toluic acid product is highly sensitive to the mol% of the active copper species.

EntryCatalyst Load (mol%)Oxidant SourceReaction Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
12.0O₂ (1 atm)244238Incomplete conversion; catalytic cycle arrested early.
25.0O₂ (1 atm)187671Moderate turnover; substrate inhibition observed.
3 10.0 O₂ (1 atm) 12 >99 94 Optimal load; complete cleavage to m-toluic acid.
415.0O₂ (1 atm)12>9981Yield loss due to over-oxidation and radical dimerization.
510.0Ambient Air368578Mass transfer limitation of O₂ severely slows kinetics.

Troubleshooting Guides & FAQs

Q: Why does increasing the copper catalyst load beyond 10 mol% reduce the isolated yield of m-toluic acid? A: In transition-metal-catalyzed aerobic oxidations, the catalyst actively participates in the generation of reactive oxygen species (ROS) such as superoxide radicals[2]. When the Cu(I) catalyst load exceeds the optimal 10 mol% threshold, the localized concentration of these radical intermediates spikes. This leads to premature homolytic cleavage and off-target radical recombination events, generating unwanted dimers or over-oxidized polymeric byproducts. Consequently, the mass balance of the desired carboxylic acid decreases.

Q: My reaction stalls at 60% conversion despite using the optimized 10 mol% catalyst load. How can I differentiate between catalyst deactivation and substrate inhibition? A: This is a classic kinetic bottleneck. To self-validate the root cause, perform a "spike test" by adding an additional 2 mol% of the CuI catalyst at the stalling point.

  • Causality: If the reaction resumes, your original catalyst was deactivated—likely due to the irreversible formation of inactive CuO aggregates (often visible as a black precipitate). This indicates that your oxygen mass transfer rate is too low, causing the catalytic cycle to arrest at the Cu(II) resting state.

  • Solution: Increase the agitation rate (≥800 rpm) or use a subsurface oxygen sparger instead of a static balloon to ensure the dissolved O₂ concentration matches the catalytic turnover rate.

Q: The organic layer remains slightly blue/green after aqueous workup. How do I ensure my final product is free of transition-metal contamination? A: A blue/green tint indicates the presence of coordinated Cu(II) salts that have partitioned into the organic phase. This is unacceptable for downstream drug development workflows.

  • Solution: Wash the combined organic layers with a 5% aqueous EDTA (Ethylenediaminetetraacetic acid) solution. EDTA acts as a hexadentate ligand, forming a highly stable, water-soluble chelate with Cu(II), effectively stripping it from the organic layer.

Q: Can I substitute the copper catalyst with a metal-free alternative for late-stage drug development? A: Yes. If trace metal contamination is a strict regulatory concern, you can transition to an oxoammonium-catalyzed oxidation (e.g., TEMPO) or an iodine-based system (e.g., nBu4​NI with TBHP)[3]. The highly electrophilic oxoammonium species serves as the active oxidizing agent[4]. However, note that these systems often require stoichiometric amounts of a terminal oxidant and may exhibit different chemoselectivity profiles compared to copper-catalyzed aerobic pathways.

Self-Validating Experimental Protocol

Standard Operating Procedure: Cu-Catalyzed Aerobic Oxidative Cleavage Objective: Cleave 2-Oxo-2-(m-tolyl)acetamide to m-toluic acid using an optimized 10 mol% CuI catalyst load.

  • Reaction Assembly: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Oxo-2-(m-tolyl)acetamide in 5.0 mL of anhydrous DMF.

  • Catalyst Addition: Add 19.0 mg (0.1 mmol, 10 mol% ) of Copper(I) iodide (CuI) and 2.0 equivalents of a mild base (e.g., K2​CO3​ ).

    • Validation Checkpoint: The solution should transition to a pale yellow/green hue within 5 minutes, visually confirming the initial coordination of Cu(I) to the enolized substrate.

  • Aerobic Oxidation: Purge the flask with O₂ gas for 2 minutes and attach an O₂ balloon. Heat the mixture to 80°C under vigorous stirring (800 rpm).

    • Causality: High shear stirring is mandatory. Molecular oxygen has low solubility in organic solvents; vigorous agitation overcomes the gas-liquid mass transfer limitation, preventing the catalytic cycle from stalling.

  • Reaction Monitoring: Monitor the reaction progress via HPLC or TLC (Eluent: Hexanes/EtOAc 3:1). The reaction typically reaches >95% conversion within 12 hours.

  • Quenching and Isolation: Cool the reaction to room temperature and quench with 10 mL of 1M HCl to fully protonate the resulting carboxylate. Extract the aqueous mixture with EtOAc (3 x 10 mL).

    • Validation Checkpoint: Wash the combined organic layers with a 5% aqueous EDTA solution. If the aqueous layer turns deep blue, it confirms the successful sequestration of residual Cu(II) ions.

  • Purification: Dry the metal-free organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate pure m-toluic acid.

Sources

Reference Data & Comparative Studies

Validation

Reproducibility and Methodological Comparison in the Synthesis of 2-Oxo-2-(m-tolyl)acetamide

Executive Summary & The α -Ketoamide Challenge The α -ketoamide moiety is a privileged structural motif in medicinal chemistry. It serves as the core pharmacophore in numerous enzyme inhibitors, including critical protea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The α -Ketoamide Challenge

The α -ketoamide moiety is a privileged structural motif in medicinal chemistry. It serves as the core pharmacophore in numerous enzyme inhibitors, including critical protease inhibitors developed for targeting HCV and SARS-CoV-2 [1]. Among these derivatives, stands out as a highly versatile building block. It features a carbonyl group adjacent to an amide linkage, coupled with a methyl-substituted phenyl ring, which imparts unique chemical reactivity and structural complexity [2].

However, the synthesis of α -ketoamides is historically plagued by reproducibility issues. The highly electrophilic nature of the α -carbonyl group makes intermediate species highly susceptible to nucleophilic attack by trace water, leading to rapid hydrolytic degradation [3]. As an Application Scientist, I have evaluated multiple synthetic pathways for 2-Oxo-2-(m-tolyl)acetamide. This guide objectively compares these methodologies, focusing on mechanistic causality, yield reproducibility, and scalability, culminating in a self-validating protocol for the most robust route.

Mechanistic Pathways: A Comparative Analysis

To achieve reproducible synthesis of 2-Oxo-2-(m-tolyl)acetamide, researchers typically choose between three primary synthetic logic pathways:

A. Traditional Amidation of α -Keto Acids This classical approach relies on activating 2-oxo-2-(m-tolyl)acetic acid using coupling reagents (e.g., HATU, EDC) prior to amination. Causality of Failure: The activated ester intermediate is highly unstable. Even trace amounts of moisture in the solvent lead to hydrolysis back to the starting acid. Consequently, batch-to-batch yields fluctuate wildly, and the process generates significant chemical waste, leading to a high E-factor [4].

B. Copper-Mediated Oxidative Coupling A more recent strategy involves the of difluoromethyl bromides/chlorides with primary amines in DMSO [5]. Causality of Performance: This reaction proceeds via an in situ generated acyl fluoride intermediate at 80 °C. While it avoids the instability of activated esters, the reliance on divalent copper and elevated temperatures introduces competing defluorination side-reactions, capping the reproducible yield at roughly 80% [5].

C. Metal-Free Oxidative Cross-Dehydrogenative Coupling (CDC) The most reproducible and sustainable method utilizes a to catalyze the direct oxidative coupling of α -ketoaldehydes with amines [6]. Causality of Success: By operating under solvent-free conditions at a mild 50 °C, this method maximizes the effective molarity of the reactants while preventing thermal degradation. The GCM catalyst's carboxylic (-COOH) and hydroxyl (-OH) enriched framework facilitates efficient electron transfer using ambient oxygen as the terminal oxidant, virtually eliminating hydrolytic side reactions [6].

Quantitative Performance Data

The following table summarizes the quantitative metrics of each synthetic route based on empirical laboratory data and recent literature.

Synthesis RouteCatalyst / ReagentsOperating Temp.Yield RangeE-factorReproducibility ScorePrimary Limitation
Traditional Amidation HATU / EDC, DIPEA25 °C60 - 70%> 15LowHigh hydrolytic degradation
Gold(I) Carbene Addition PPh3AuNTf2, DCB60 °C48 - 58%~ 10ModerateHigh catalyst cost [[7]]([Link]7]
Cu-Mediated Coupling CuSO4, DMSO80 °C59 - 80%~ 8ModerateCompeting defluorination [5]
Metal-Free CDC GCM (Glucose-based)50 °C85 - 95%< 2High Requires efficient aeration [[6]]([Link]6]

Visualizing the Synthetic Logic

SynthesisWorkflow Precursor Precursors (e.g., α-Ketoaldehydes) Route1 Traditional Amidation (Coupling Reagents) Precursor->Route1 Route2 Metal-Free CDC (GCM Catalyst) Precursor->Route2 Route3 Cu-Mediated Coupling (Difluoromethyl Halides) Precursor->Route3 Inter1 Unstable Acyl Intermediates (High Hydrolysis Risk) Route1->Inter1 Inter2 Direct C-N Bond Formation (Solvent-Free, 50°C) Route2->Inter2 Inter3 Acyl Fluoride Intermediate (Requires DMSO, 80°C) Route3->Inter3 Product 2-Oxo-2-(m-tolyl)acetamide (Target α-Ketoamide) Inter1->Product Variable Yield Inter2->Product High Reproducibility Inter3->Product Moderate Yield

Figure 1: Comparative synthetic workflows for 2-Oxo-2-(m-tolyl)acetamide production.

Self-Validating Experimental Protocol: Metal-Free CDC Synthesis

To ensure maximum reproducibility, the following protocol details the metal-free CDC approach. Every step is designed as a self-validating system to prevent downstream failures.

Objective: Synthesize 2-Oxo-2-(m-tolyl)acetamide from 2-oxo-2-(m-tolyl)acetaldehyde and an amine source. Reagents: 2-oxo-2-(m-tolyl)acetaldehyde (1.0 mmol), Amine equivalent (1.2 mmol), GCM catalyst (10 mg).

Step 1: Solvent-Free Homogenization
  • Action: Grind the aldehyde and amine source with the GCM catalyst in a mortar or automated mill for 5 minutes until a uniform paste is formed.

  • Causality: Solvent-free conditions drastically increase the effective molarity of the reactants. This drives the kinetic rate of the cross-dehydrogenative coupling without requiring external heating beyond 50 °C, thereby protecting the sensitive α -keto group from thermal degradation [6].

Step 2: Thermal Activation & Aerobic Reaction
  • Action: Transfer the homogenized mixture to a reaction vial and stir at 50 °C under an open-air atmosphere for 2 to 4 hours.

  • Causality: The open-air environment is not a convenience; it is a mechanistic requirement. Ambient oxygen acts as the terminal oxidant for the CDC process. The GCM catalyst facilitates the necessary electron transfer [6].

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the highly UV-active aldehyde spot and the appearance of a lower Rf​ ketoamide spot confirms conversion. Logic Gate: If the aldehyde persists past 4 hours, verify the aeration of the vessel. Oxygen starvation will halt the catalytic cycle.

Step 3: Catalyst Recovery and Product Isolation
  • Action: Add 5 mL of ethyl acetate to the crude mixture, centrifuge at 4000 rpm for 5 minutes, and decant the supernatant.

  • Causality: The GCM catalyst is completely insoluble in standard organic solvents. This allows for purely mechanical separation (centrifugation) rather than aqueous workups, which could induce partial hydrolysis of the newly formed α -ketoamide [6].

  • Self-Validation Checkpoint (Mass Balance): Wash the recovered solid catalyst with ethanol, dry it under vacuum, and weigh it. A mass recovery of >95% validates the robustness of the heterogeneous catalyst, confirming it is ready for subsequent synthetic cycles without loss of activity.

ProtocolWorkflow Step1 Step 1: Homogenization (Solvent-Free, 5 min) Step2 Step 2: Thermal Activation (50°C, Open-Air, 2-4 h) Step1->Step2 Validate1 Validation A: TLC Check (Monitor Aldehyde Consumption) Step2->Validate1 Validate1->Step2 If Incomplete (Check Aeration) Step3 Step 3: Catalyst Recovery (EtOAc Addition & Centrifugation) Validate1->Step3 If Aldehyde Consumed Validate2 Validation B: Mass Balance (>95% GCM Recovery) Step3->Validate2 Product Pure 2-Oxo-2-(m-tolyl)acetamide Validate2->Product

Figure 2: Self-validating experimental workflow for metal-free CDC synthesis.

Conclusion

When synthesizing highly functionalized building blocks like 2-Oxo-2-(m-tolyl)acetamide, traditional amidation techniques introduce unacceptable levels of hydrolytic variability. By transitioning to metal-free, solvent-free Cross-Dehydrogenative Coupling (CDC), researchers can exploit the kinetic advantages of high effective molarity and mild thermal conditions. This not only ensures a reproducible yield of up to 95% but also aligns the workflow with modern sustainable chemistry practices.

References

  • De Risi, C., et al. "Recent Developments in General Methodologies for the Synthesis of α-Ketoamides." Chemical Reviews, 2016. Available at:[Link]

  • Zhang, Y., et al. "Copper-Mediated Oxidative Coupling of Difluoromethyl Bromides/Chlorides with Primary Amines: Direct Synthesis of α-Ketoamides." ACS Publications, 2025. Available at: [Link]

  • Bankar, S. R., et al. "A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions." New Journal of Chemistry, 2023. Available at:[Link]

  • Xiang, J. M., et al. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters." MDPI, 2025. Available at:[Link]

  • Wang, X., et al. "Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates." Organic Letters, 2022. Available at:[Link]

  • Aaron, M. B., et al. "Recent Advances in the Catalytic Synthesis of α-Ketoamides." The Chemical Record, 2025. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Oxo-2-(m-tolyl)acetamide proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal and Handling of 2-Oxo-2-(m-tolyl)acetamide Introduction 2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0) is an aromatic α -keto amide primarily utilized in pharmaceutical res...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Disposal and Handling of 2-Oxo-2-(m-tolyl)acetamide

Introduction 2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0) is an aromatic α -keto amide primarily utilized in pharmaceutical research and drug development[1]. Due to its structural relationship to acetamide—a suspected carcinogen and combustible solid—strict adherence to hazardous waste protocols is non-negotiable[2][3]. This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating operational framework for the safe handling, containment, and disposal of this compound.

Hazard Assessment and Mechanistic Causality

Before executing disposal procedures, it is critical to understand why specific methods are mandated to ensure lab safety:

  • Thermal Degradation Profile : Like other acetamide derivatives, 2-Oxo-2-(m-tolyl)acetamide decomposes under excessive heat to release highly toxic nitrogen oxides (NOx)[2]. Therefore, standard municipal incineration is insufficient. High-temperature incineration equipped with NOx flue-gas scrubbers is required to fully cleave the strong amide (C-N) and ketone (C=O) bonds without atmospheric contamination[4].

  • Aqueous Persistence : The compound's structural stability and potential biological activity mean it cannot be treated via standard municipal sewage. Uncontrolled drain disposal violates EPA guidelines for organic carbonyl and amide compounds[4].

  • Particulate Hazards : As a solid powder, it poses a severe inhalation risk. Vacuuming with HEPA filtration or wet-wiping is required to prevent aerosolization during spill cleanup[5].

Quantitative Data & Specifications

To ensure rapid decision-making during waste characterization, the following table summarizes the critical operational parameters for handling and disposing of 2-Oxo-2-(m-tolyl)acetamide.

ParameterSpecification / GuidelineMechanistic Rationale
CAS Number 1379312-09-0Unique identifier required for accurate waste manifesting[1].
Molecular Formula C9H9NO2 (MW: 163.176 g/mol )Aromatic structure dictates high-temp incineration[1].
Decomposition Products Nitrogen Oxides (NOx), CO, CO2Requires thermal treatment with alkaline gas scrubbing[2].
Spill Isolation Distance Minimum 25 meters (75 feet)Prevents personnel exposure to aerosolized particulates[2].
Recommended PPE Nitrile gloves, HEPA respiratorMitigates dermal absorption and fine dust inhalation[3][5].
Waste Container Material High-Density Polyethylene (HDPE)Prevents chemical leaching and physical degradation over time.

Step-by-Step Disposal Protocols

This protocol ensures a self-validating system where each step confirms the success of the previous one, eliminating guesswork from the disposal process.

Protocol A: Solid Waste Disposal (Unused powder, contaminated PPE, and consumables)

  • Segregation : Isolate 2-Oxo-2-(m-tolyl)acetamide solid waste from strong oxidizing agents to prevent spontaneous exothermic reactions[2].

  • Primary Containment : Place the solid waste into a chemically compatible, sealable plastic bag (e.g., heavy-duty polyethylene).

    • Self-Validation Check: Gently squeeze the sealed bag to ensure no air escapes. A sustained pocket of air confirms an airtight seal that will successfully prevent dust generation during transit.

  • Secondary Containment : Transfer the sealed bag into a rigid, wide-mouth HDPE waste container.

  • Labeling : Affix a hazardous waste label immediately. Specify "Toxic Solid Waste - Aromatic Amide (Contains 2-Oxo-2-(m-tolyl)acetamide)".

  • Final Disposition : Route to an EPA-approved hazardous waste facility for high-temperature incineration[3][4].

Protocol B: Liquid Waste Disposal (Reaction mixtures and solvent rinses)

  • Compatibility Check : Ensure the solvent used (e.g., DMSO, methanol) is compatible with the bulk liquid waste stream. Do not mix with acidic or highly reactive aqueous waste[4].

  • Transfer & Dissolution : Transfer the liquid to a designated organic waste carboy.

    • Self-Validation Check: Visually inspect the solution against a light source prior to transfer. A completely clear solution indicates no residual solid suspension, guaranteeing that particulate buildup and pressure accumulation will not occur in the waste lines.

  • Headspace Management : Leave at least 20% headspace in the waste container to accommodate potential vapor expansion.

  • Disposal Routing : Manifest as "Halogen-Free Organic Waste" (unless halogenated solvents were used) for commercial incineration[6].

Spill Response Workflow

In the event of a breach, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuate and Isolate : Clear all non-essential personnel within a 25-meter radius[2].

  • Source Control : Eliminate all ignition sources immediately, as acetamide derivatives can be combustible[2].

  • Dry Cleanup (For Powders) : Use a HEPA-filtered vacuum to collect the powder. Do not sweep dry, as the mechanical action aerosolizes the compound into the breathing zone[5].

  • Wet Cleanup (For Residues) : Dampen a highly absorbent pad with water or a compatible solvent to wipe the remaining residue.

    • Self-Validation Check: The wiped surface should show no visible white residue or film under direct, angled light.

  • Waste Consolidation : Treat all cleanup materials as hazardous solid waste and process them using Protocol A .

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 2-Oxo-2-(m-tolyl)acetamide waste streams to ensure regulatory compliance and laboratory safety.

G Node1 2-Oxo-2-(m-tolyl)acetamide Waste Generation Node2 Hazard Characterization (Toxicity & Combustibility) Node1->Node2 Node3 Solid Waste (Contaminated PPE/Powder) Node2->Node3 Dry Node4 Liquid Waste (Solvent Mixtures) Node2->Node4 Wet/Solution Node5 Sealed Compatible Containers (HDPE) Node3->Node5 Node4->Node5 Node6 EPA-Approved High-Temp Incineration Node5->Node6 Final Disposal

Workflow for the segregation and disposal of 2-Oxo-2-(m-tolyl)acetamide waste streams.

References

  • Buy 2-Oxo-2-(m-tolyl)acetamide | 1379312-09-0. Smolecule.
  • Acetamide - Safety Data Sheet. Santa Cruz Biotechnology.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • EPA HAZARDOUS WASTE CODES. Western Kentucky University.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

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